Rhosin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGBDFQSLZYLF-GRYLRVQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rhosin Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2][3] Its mechanism of action centers on the direct binding to RhoA, thereby sterically hindering its interaction with guanine nucleotide exchange factors (GEFs).[3][4] This inhibition prevents the GDP-GTP exchange, locking RhoA in an inactive state and subsequently blocking its downstream signaling pathways. This targeted action makes this compound a valuable tool for investigating RhoA-mediated cellular processes and a potential therapeutic agent in diseases characterized by aberrant RhoA signaling, such as cancer and neurological disorders.
Core Mechanism of Action: Inhibition of the RhoA-GEF Interaction
This compound's primary mechanism of action is the disruption of the protein-protein interaction between RhoA and its activating GEFs.[1][2][3] Unlike inhibitors that target the nucleotide-binding pocket, Rhosin binds to a surface groove on RhoA that is critical for GEF recognition.[4] Specifically, it has been shown to interact with the region sandwiching the Trp58 residue of RhoA.[4][5] This binding event physically blocks the GEF from accessing RhoA, thereby preventing the GEF-catalyzed exchange of GDP for GTP.[3][4] Consequently, RhoA remains in its inactive, GDP-bound conformation.
This inhibitory action is highly specific to the RhoA subfamily (including RhoA, RhoB, and RhoC) and does not significantly affect other members of the Rho GTPase family, such as Cdc42 or Rac1.[1][3][4]
Quantitative Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with its target and its cellular effects.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | ~0.4 µM | In vitro (Rhosin and RhoA) | [1][3][6] |
| EC50 (RhoA Activity) | 10-30 µM | NIH 3T3 cells | [3] |
| EC50 (p-MLC1 Activity) | 30-50 µM | MCF7 cell-derived mammospheres | [1][3] |
Signaling Pathways
This compound's inhibition of RhoA activation has significant downstream consequences on various cellular signaling pathways. The primary pathway affected is the RhoA-ROCK-Myosin signaling cascade, which plays a crucial role in actin cytoskeleton dynamics.
Caption: this compound's mechanism of action, inhibiting the GEF-mediated activation of RhoA.
By inhibiting RhoA activation, this compound prevents the activation of downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK).[4] This, in turn, reduces the phosphorylation of myosin light chain (MLC), leading to decreased formation of actin stress fibers and focal adhesions.[4] This disruption of the actin cytoskeleton is the basis for Rhosin's ability to inhibit cancer cell migration and invasion.[2][7][8] Additionally, Rhosin has been shown to suppress the nuclear localization of Yes-associated protein (YAP), a key transcriptional regulator involved in cell proliferation and survival.[8]
Experimental Protocols
In Vitro RhoA-GEF Interaction Assay (Complex Formation Assay)
This assay directly assesses the ability of this compound to inhibit the binding of RhoA to a GEF, such as LARG.
Methodology:
-
Protein Purification: Purify recombinant GST-tagged RhoA and His-tagged LARG DH-PH domain from E. coli.
-
Bead Preparation: Incubate glutathione-agarose beads with purified GST-RhoA to immobilize the protein on the beads. Wash the beads to remove unbound RhoA.
-
Binding Reaction: In separate tubes, pre-incubate the purified His-LARG DH-PH with varying concentrations of this compound or vehicle control (DMSO) in a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1% Triton X-100) for 30 minutes at 4°C.
-
Complex Formation: Add the pre-incubated LARG/Rhosin mixture to the GST-RhoA-bound beads. Incubate for 1 hour at 4°C with gentle rotation to allow for complex formation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold binding buffer to remove unbound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-His antibody to detect the amount of LARG that co-precipitated with RhoA. A decrease in the amount of bound LARG in the presence of Rhosin indicates inhibition of the interaction.
Caption: Workflow for the in vitro RhoA-GEF complex formation assay.
GST-Rhotekin Pull-Down Assay for RhoA Activity
This assay measures the level of active, GTP-bound RhoA in cell lysates.
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Affinity Precipitation: Incubate the cleared cell lysates with GST-Rhotekin-RBD (Rho-binding domain) fusion protein immobilized on glutathione-agarose beads. The Rhotekin-RBD specifically binds to GTP-bound RhoA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an anti-RhoA antibody. A decrease in the amount of pulled-down RhoA in Rhosin-treated samples indicates reduced RhoA activity.
Cell Migration and Invasion Assays
These assays assess the functional effect of this compound on cancer cell motility.
Methodology:
-
Chamber Preparation: For migration assays, use Boyden chambers with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a layer of Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in serum-free medium in the upper chamber. The medium should contain various concentrations of this compound or a vehicle control.
-
Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Incubation: Incubate the chambers for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope. A decrease in the number of stained cells in Rhosin-treated wells indicates inhibition of migration or invasion.
Neurite Outgrowth Assay
This assay evaluates the effect of this compound on neuronal differentiation.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., PC12 cells) on a suitable substrate (e.g., collagen-coated plates).
-
Treatment: Treat the cells with a differentiation agent (e.g., Nerve Growth Factor, NGF) in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: Culture the cells for a period sufficient for neurite extension (e.g., 48-72 hours).
-
Imaging and Analysis: Fix the cells and acquire images using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter). An increase in neurite length or the percentage of neurite-bearing cells in the presence of Rhosin indicates a promotion of neurite outgrowth.
Conclusion
This compound is a well-characterized, specific inhibitor of the RhoA subfamily of GTPases. Its defined mechanism of action, which involves the direct inhibition of the RhoA-GEF interaction, makes it an invaluable research tool for dissecting the complex roles of RhoA in cellular physiology and pathology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in leveraging this compound for their research and therapeutic development efforts. The demonstrated efficacy of Rhosin in preclinical models of cancer and neurological stress warrants further investigation into its therapeutic potential.
References
- 1. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Rhosin Hydrochloride: A Technical Guide to a Specific RhoA Subfamily Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhosin hydrochloride has emerged as a potent and specific small molecule inhibitor of the RhoA subfamily of Rho GTPases. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound's ability to selectively disrupt the interaction between RhoA and its guanine nucleotide exchange factors (GEFs) makes it a valuable tool for studying RhoA-mediated cellular processes and a potential therapeutic agent in diseases such as cancer and neurological disorders.
Mechanism of Action
This compound functions by directly binding to RhoA, a member of the Rho family of small GTPases.[1][2] Specifically, it targets the surface area of RhoA that includes the Trp58 residue, a region critical for the interaction with GEFs.[3][4] By occupying this site, Rhosin prevents GEFs, such as LARG, from catalyzing the exchange of GDP for GTP on RhoA.[3][4] This inhibition is specific to the RhoA subfamily (RhoA and RhoC) and does not significantly affect other Rho GTPases like Cdc42 or Rac1.[3][5] The disruption of GEF-mediated activation keeps RhoA in its inactive, GDP-bound state, thereby preventing the activation of downstream effector proteins.
Signaling Pathway
The inhibitory action of this compound on the RhoA signaling pathway is depicted below. By preventing the activation of RhoA, Rhosin blocks downstream events such as ROCK activation, myosin light chain (MLC) phosphorylation, and subsequent actin stress fiber formation and focal adhesion assembly.[3] Furthermore, it has been shown to suppress the nuclear localization of the transcriptional co-activator YAP.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~0.4 µM | Cell-free assay (RhoA) | [1][2][5] |
| EC50 (RhoA Activity) | ~30-50 µM | MCF7 cell-derived mammospheres | [1][2] |
| Effective Concentration (RhoA Inhibition) | 10-30 µM | NIH3T3, MCF7, HME cells | [5][7] |
| Effective Concentration (Neurite Outgrowth) | 30 µM | PC12 cells | [7] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration | Effect | Reference |
| B16BL6 & 4T1 Lung Metastasis Model | 10 mg/kg or 30 mg/kg | Intraperitoneal, daily for 14 days | Reduced number of lung metastatic nodules | [6][8] |
| Chronic Social Defeat Stress Model (Mice) | 40 mg/kg | Intraperitoneal, once daily for 7 days | Prevented social avoidance and reduced sucrose preference | [1][8] |
| Mouse Model of Depression | 40 mg/kg | Post-social defeat stress administration | Prevents stress-induced hyperexcitability and increases spine density in D1-MSNs | [7][9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Guanine Nucleotide Exchange (GEF) Assay
This assay measures the ability of a GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog on a Rho GTPase. The inhibition of this process by Rhosin is monitored by changes in fluorescence.
Protocol:
-
Incubate 50 nM of purified RhoA protein with 25 nM of BODIPY-FL-GDP in an exchange buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM MgCl₂) at 25°C until the fluorescence signal is stable.[3]
-
Initiate the exchange reaction by adding the GEF (e.g., 10 nM LARG) and a non-fluorescent GTP analog (e.g., 0.5 mM GTP) in the presence of varying concentrations of this compound or a vehicle control.[3]
-
Monitor the decrease in fluorescence intensity over time, which corresponds to the displacement of BODIPY-FL-GDP by GTP.
-
Plot the rate of fluorescence decrease against the concentration of Rhosin to determine the IC50 value.[3]
RhoA Activity (GST-Rhotekin Pull-Down) Assay
This assay quantifies the amount of active, GTP-bound RhoA in cell lysates. The GTP-bound form of RhoA specifically binds to the Rho-binding domain (RBD) of its effector protein, Rhotekin.
Protocol:
-
Grow cells (e.g., NIH3T3 or MCF7) to log phase and then serum-starve them in the presence of varying concentrations of this compound for 24 hours.[5]
-
Stimulate the cells with serum (e.g., 10% calf serum) for 15 minutes to activate RhoA.[5]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[4]
-
Clarify the lysates by centrifugation and normalize the protein concentrations.
-
Incubate the lysates with GST-Rhotekin-RBD coupled to glutathione-sepharose beads to pull down the active RhoA-GTP.[4]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an anti-RhoA antibody.[5]
Cell Migration and Invasion Assays
These assays are used to assess the effect of this compound on the migratory and invasive potential of cancer cells.
Protocol (Transwell Assay):
-
Coat the upper chamber of a Transwell insert with (for invasion assay) or without (for migration assay) a layer of Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add a chemoattractant (e.g., serum) to the lower chamber.
-
Add varying concentrations of this compound to both the upper and lower chambers.
-
Incubate for an appropriate time (e.g., 16-48 hours) to allow for cell migration or invasion.[10]
-
Remove the non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert.
-
Count the stained cells under a microscope or quantify by eluting the stain and measuring its absorbance.[10]
Conclusion
This compound is a well-characterized and specific inhibitor of the RhoA subfamily of GTPases. Its defined mechanism of action, coupled with demonstrated efficacy in both in vitro and in vivo models, establishes it as a critical tool for dissecting RhoA-dependent signaling pathways. Furthermore, its ability to suppress cancer cell proliferation, migration, and invasion, as well as its potential in promoting stress resiliency, highlights its promise for further investigation in drug development programs. This guide provides a comprehensive foundation for researchers and scientists to effectively utilize and build upon the current knowledge of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Rhosin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Rhosin hydrochloride has emerged as a significant small molecule inhibitor, offering high specificity for the RhoA subfamily of Rho GTPases. Its discovery through rational drug design has provided a valuable tool for investigating RhoA-mediated signaling pathways and presents a promising scaffold for the development of therapeutics targeting pathologies associated with aberrant RhoA activity, such as cancer and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate its application in a research and development setting.
Introduction
The Rho family of small GTPases are critical molecular switches that regulate a diverse array of cellular processes, including cytoskeletal dynamics, cell polarity, cell migration, and gene expression. The RhoA subfamily, in particular, is a key regulator of actin-myosin contractility. Its dysregulation has been implicated in numerous diseases, most notably cancer, where it plays a crucial role in tumor cell proliferation, invasion, and metastasis. The development of specific inhibitors for Rho GTPases has been a long-standing challenge due to the highly conserved nature of their GTP-binding pockets. This compound was rationally designed to overcome this challenge by targeting the protein-protein interaction between RhoA and its guanine nucleotide exchange factors (GEFs), which are responsible for its activation. This document serves as a technical resource for researchers and drug developers interested in utilizing this compound as a research tool or as a starting point for further therapeutic development.
Discovery and Synthesis
This compound, also known as G04, was identified through a virtual screening approach aimed at discovering small molecules that could disrupt the interaction between RhoA and its GEFs.[1] The design strategy focused on identifying a compound with two aromatic fragments connected by a flexible linker, predicted to bind to two adjacent shallow grooves on the surface of RhoA that are critical for GEF binding.[1]
Synthesis
The synthesis of this compound involves the formal condensation of the carboxy group of D-tryptophan with the amino group of (quinoxalin-6-yl)methylidenehydrazide.[2] While a detailed, multi-step synthetic protocol is proprietary and subject to variation, the fundamental chemical transformation is a peptide coupling reaction.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action
This compound is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases.[3] It functions by binding directly to RhoA and sterically hindering its interaction with GEFs.[1][4] This prevents the exchange of GDP for GTP, thereby locking RhoA in an inactive state. A key feature of Rhosin is its specificity; it does not significantly interact with other Rho family members such as Cdc42 or Rac1, nor does it bind to the GEFs themselves.[3][5]
Signaling Pathway of RhoA Inhibition by Rhosin:
Caption: this compound inhibits the activation of RhoA by preventing GEF interaction.
Quantitative Data
This compound has been characterized by several key quantitative metrics that underscore its potency and specificity.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~0.4 µM | RhoA | [3][5][6][7] |
| Binding Affinity (Kd) | 354 nM | RhoA | [8] |
| EC50 | ~30-50 µM | Reduction of RhoA and p-MLC1 activities in MCF7 cell-derived mammospheres | [3][5][9] |
| Effective Concentration | 10-30 µM | Inhibition of RhoA activity | [10][11] |
| Inhibition of RhoA-GEF Interaction | Yes | LARG, DBL, LBC, p115 RhoGEF, PDZ RhoGEF | [8] |
| Selectivity | No significant interaction | Cdc42, Rac1 | [3][5][6] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
RhoA Activity Assay (Rhotekin Pull-Down)
This assay is used to quantify the amount of active, GTP-bound RhoA in cell lysates.
Experimental Workflow:
Caption: Workflow for a Rhotekin pull-down assay to measure RhoA activity.
Methodology:
-
Cells are cultured and treated with varying concentrations of this compound or a vehicle control.
-
Following treatment, cells are stimulated (e.g., with serum) to activate RhoA.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Cell lysates are incubated with glutathione-agarose beads coupled to a GST-fusion of the Rho-binding domain (RBD) of Rhotekin, a RhoA effector that specifically binds to the GTP-bound form.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane.
-
The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody.
-
Total RhoA in the cell lysates is also measured as a loading control.
In Vitro RhoA-GEF Interaction Assay
This assay directly measures the ability of this compound to inhibit the binding of RhoA to a GEF.
Methodology:
-
Recombinant, purified GST-fused RhoA is incubated with EDTA to remove bound nucleotides.
-
His-tagged LARG (a RhoA-specific GEF) is incubated with the nucleotide-free GST-RhoA in a binding buffer.
-
Glutathione-agarose beads are added to pull down the GST-RhoA and any interacting proteins.
-
The assay is performed in the presence of varying concentrations of this compound or a vehicle control.
-
After incubation, the beads are washed, and the bound proteins are eluted and analyzed by Western blotting for the presence of the His-tagged LARG.
Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic and cytostatic effects of this compound.
Methodology (MTT Assay Example):
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), the media is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Biological Effects and Applications
This compound has demonstrated a range of biological effects in various preclinical models, highlighting its potential as a research tool and therapeutic lead.
-
Oncology: Rhosin has been shown to inhibit the proliferation and invasion of breast cancer cells.[1][10] It can also reduce the formation of mammospheres, which are enriched in cancer stem-like cells.[3][10]
-
Neuroscience: Rhosin promotes neurite outgrowth in PC12 cells, particularly in synergy with nerve growth factor (NGF).[1][10] It has also been shown to promote stress resiliency and enhance synaptic plasticity in the nucleus accumbens, suggesting potential applications in mood disorders.[3][10]
-
Cell Biology: As a specific inhibitor of RhoA, Rhosin is an invaluable tool for dissecting the specific roles of RhoA in various cellular processes, such as cell migration, adhesion, and cytokinesis, without the confounding effects of inhibiting other Rho GTPases.[1]
Conclusion
This compound is a well-characterized, specific inhibitor of the RhoA subfamily of GTPases. Its discovery through rational design represents a significant advancement in the ability to probe RhoA-dependent signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of Rhosin and its analogs is warranted, particularly in the fields of oncology and neuroscience.
References
- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]
- 8. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 9. glpbio.com [glpbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Rhosin Hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and validation of Rhosin hydrochloride, a potent and specific inhibitor of the RhoA subfamily of Rho GTPases. This document details the mechanism of action, key quantitative data, experimental protocols for target validation, and the signaling pathways modulated by this small molecule inhibitor.
Introduction to this compound
This compound is a small molecule inhibitor identified through virtual screening, designed to target the guanine nucleotide exchange factor (GEF) binding site of RhoA.[1][2] It exhibits specificity for the RhoA subfamily (RhoA, RhoB, and RhoC), effectively blocking the interaction between RhoA and its activating GEFs.[1][3] This inhibition prevents the exchange of GDP for GTP, thereby locking RhoA in an inactive state. Notably, this compound does not show significant interaction with other members of the Rho GTPase family, such as Cdc42 or Rac1, highlighting its specificity.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinity and effective concentrations in various assays.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~ 0.4 µM | Cell-free assay (RhoA) | [4][5] |
| EC50 | ~ 30-50 µM | MCF7 cell-derived mammospheres (reduces RhoA and p-MLC1 activities) | [1][4] |
| Effective Concentration | 10 - 30 µM | Inhibition of RhoA activity in various cell lines | [3][6] |
| IC50 | 6.33 µM | RhoA inhibition | [2] |
Target Identification and Validation: Experimental Protocols
The validation of RhoA as the direct target of this compound has been accomplished through a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Guanine Nucleotide Exchange (GEF) Assay
This assay directly measures the ability of this compound to inhibit the GEF-catalyzed nucleotide exchange on RhoA.
Protocol:
-
Protein Purification: Purify recombinant RhoA, Cdc42, Rac1, and the relevant GEFs (e.g., LARG, intersectin, TrioN).
-
Loading with Fluorescent GDP: Incubate purified RhoA (50 nM), Cdc42 (2 µM), or Rac1 (2 µM) with a fluorescent GDP analog, BODIPY FL-GDP (25 nM), in an exchange buffer (20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1 mM MgCl2) at 25°C until a stable fluorescence signal is achieved.
-
Initiating Self-Exchange: Add a surplus of non-fluorescent GDP (10 µM) and monitor the decrease in fluorescence to measure the rate of self-exchange.
-
Catalyzed Exchange: To measure GEF-catalyzed exchange, add the corresponding GEF (e.g., 10 nM LARG for RhoA) to the BODIPY FL-GDP-loaded GTPase in the presence of GTP (0.5 mM).
-
Inhibition Assay: Pre-incubate the reaction mixture with varying concentrations of this compound (1-120 µM) before the addition of the GEF.
-
Data Acquisition: Monitor the change in fluorescence intensity over time. A decrease in the rate of fluorescence decay in the presence of this compound indicates inhibition of GEF activity.[1]
GST-Rhotekin Pull-Down Assay for Activated RhoA
This pull-down assay is used to specifically isolate and quantify the active, GTP-bound form of RhoA from cell lysates.
Protocol:
-
Cell Treatment: Culture cells (e.g., NIH3T3) and treat with desired concentrations of this compound for a specified duration (e.g., 24 hours in serum-free media).
-
Cell Stimulation: Stimulate the cells with an agonist that activates RhoA (e.g., 10% calf serum for 15 minutes).
-
Cell Lysis: Lyse the cells in an ice-cold lysis buffer containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1% Triton X-100, 10 mM MgCl2, 2 mM NaF, and protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris and normalize the protein concentration of the supernatants.
-
Pull-Down: Incubate the clarified lysates with GST-Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to GTP-bound RhoA. For specificity controls, parallel pull-downs can be performed with GST-PAK1 for Rac1/Cdc42.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-RhoA antibody. A decrease in the amount of pulled-down RhoA in Rhosin-treated cells indicates inhibition of RhoA activation.[1][5]
Signaling Pathways and Mechanism of Action
This compound exerts its cellular effects by inhibiting the RhoA signaling pathway. The following diagrams illustrate the mechanism of action and the downstream consequences of this inhibition.
Caption: Mechanism of this compound action.
This compound specifically binds to RhoA, preventing its interaction with GEFs and subsequent activation.[1][4] This leads to the inhibition of downstream signaling cascades. One of the key pathways affected is the RhoA/YAP pathway.
Caption: Rhosin's effect on the Rho/YAP signaling pathway.
Studies have shown that this compound treatment leads to the suppression of YAP (Yes-associated protein) nuclear localization.[7][8] Importantly, Rhosin does not appear to affect other major signaling pathways such as the ERK1/2, Akt, or NF-κB pathways, further demonstrating its target specificity.[7][8]
Experimental Workflow for Target Validation
A logical workflow is crucial for the robust validation of a drug target. The following diagram outlines a typical experimental workflow for validating the target of a small molecule inhibitor like this compound.
References
- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]
- 8. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Rhosin Hydrochloride: A Technical Guide to a Specific RhoA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rhosin hydrochloride, a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize its interaction with the RhoA signaling pathway.
Introduction to RhoA and the Therapeutic Potential of its Inhibition
RhoA (Ras homolog family member A) is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to RhoA activation. Activated RhoA plays a crucial role in a multitude of cellular processes, including cytoskeleton dynamics, cell migration, cell proliferation, and apoptosis. Dysregulation of RhoA signaling is implicated in various pathologies, most notably cancer metastasis and progression. This makes RhoA and its activating GEFs attractive targets for therapeutic intervention.
This compound has emerged as a valuable research tool and a potential therapeutic lead due to its specific inhibition of the RhoA-GEF interaction.[1] It was identified through a structure-based rational design strategy aimed at disrupting this protein-protein interaction.[2]
Chemical and Physical Properties
This compound, also known as G04, is a well-characterized small molecule with the following properties:
| Property | Value | Reference |
| Synonyms | G04 | [3] |
| CAS Number | 1281870-42-5 | [4][5] |
| Molecular Formula | C₂₀H₁₈N₆O · HCl | [3] |
| Molecular Weight | 394.86 g/mol | [4][5] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | DMSO: ~93 mg/mL (235.52 mM) | [4] |
| Water: 7.9 mg/mL (20 mM) with gentle warming | [5] |
Mechanism of Action: Specific Inhibition of RhoA-GEF Interaction
This compound functions by directly binding to RhoA and sterically hindering its interaction with GEFs.[6] This prevents the GEF-catalyzed exchange of GDP for GTP, thereby keeping RhoA in its inactive state.[2] A key feature of Rhosin is its specificity for the RhoA subfamily (including RhoA and RhoC). It does not significantly interact with other members of the Rho GTPase family, such as Cdc42 or Rac1, or their respective GEFs.[1][4][5] This specificity makes it a precise tool for dissecting RhoA-specific signaling pathways. Rhosin has been shown to inhibit the interaction of RhoA with several GEFs, including LARG, DBL, LBC, p115 RhoGEF, and PDZ RhoGEF.[5][7]
Quantitative Data
The efficacy and binding affinity of this compound have been quantified in various assays.
| Parameter | Value | Assay Type | Cell Line / System | Reference |
| K_d | ~0.4 µM | Cell-free binding assay | Purified RhoA protein | [1][4][8] |
| K_d | 354 nM | Cell-free binding assay | Purified RhoA protein | [5] |
| EC₅₀ | 10-30 µM | RhoA-GTP formation | NIH 3T3 cells | [8] |
| EC₅₀ | 30-50 µM | Reduction of RhoA and p-MLC1 activities | MCF7 cell-derived mammospheres | [1][7][9] |
| IC₅₀ | 6.33 µM | Cell viability | HeLa cells | [10] |
| In Vivo Dosage | 10 or 40 mg/kg | Daily intraperitoneal injection | Mouse models of breast cancer metastasis | [11] |
| In Vivo Dosage | 40 mg/kg | Intraperitoneal injection | Mouse model of depression | [9][12] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Complex-Formation Assay
This assay is used to determine if this compound can inhibit the direct binding of RhoA to its GEFs.
Methodology:
-
Immobilize GEF: Incubate purified, tagged GEF protein (e.g., (His)₆-tagged LARG DH-PH) with appropriate affinity beads (e.g., glutathione-agarose beads) in a binding buffer (20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% BSA, 1% Triton X-100, 1 mM MgCl₂) at 4°C.[2]
-
Prepare RhoA: In a separate tube, pre-incubate purified GST-fused RhoA with varying concentrations of this compound or DMSO (vehicle control).
-
Binding Reaction: Add the RhoA-inhibitor mixture to the GEF-bound beads and incubate to allow for complex formation.
-
Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and analyze by SDS-PAGE followed by Western blotting using an anti-RhoA antibody to detect the amount of RhoA that co-precipitated with the GEF.[13]
RhoA Activity Assay (GST-Rhotekin Pull-Down)
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
Methodology:
-
Cell Treatment: Culture cells (e.g., NIH3T3 or MCF7) and starve them in serum-free medium in the presence of various concentrations of this compound for a specified time (e.g., 24 hours).[4]
-
Stimulation: Stimulate the cells with a RhoA activator, such as serum or lysophosphatidic acid (LPA), for a short period (e.g., 15 minutes).[4]
-
Lysis: Immediately terminate the reaction by adding ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors).[4][13]
-
Clarification: Scrape the cells and clarify the lysates by centrifugation to pellet cellular debris.
-
Pull-Down: Incubate the clarified lysates with GST-Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to GTP-bound RhoA.[13]
-
Washing: Pellet the beads and wash them multiple times to remove unbound proteins.
-
Analysis: Elute the bound proteins and analyze the amount of active RhoA by Western blotting using an anti-RhoA antibody.[4] Total RhoA levels in the initial lysates should also be measured as a loading control.
Cell Migration and Invasion Assays
These assays assess the functional consequence of RhoA inhibition on cancer cell motility.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., B16BL6 or 4T1) in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays) in serum-free media containing this compound.[14]
-
Chemoattractant: Add a chemoattractant, such as serum or SDF-1, to the lower chamber.[14]
-
Incubation: Incubate the plates for a suitable duration (e.g., 16-48 hours) to allow for cell migration or invasion.[11]
-
Fixation and Staining: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope to quantify migration/invasion.[11]
In Vivo Lung Metastasis Model
This model evaluates the effect of this compound on cancer metastasis in a living organism.
Methodology:
-
Cell Injection: Inject highly metastatic cancer cells (e.g., B16BL6 or 4T1) into the tail vein of immunocompetent mice (e.g., C57BL/6J or Balb/c).[11][14]
-
Treatment: Administer this compound (e.g., 10 or 40 mg/kg) or a vehicle control to the mice daily via intraperitoneal injection.[11]
-
Monitoring: Monitor the mice for a predetermined period.
-
Analysis: At the end of the study, euthanize the mice and harvest the lungs. The number and size of metastatic nodules on the lung surface can be counted. For more detailed analysis, the lungs can be fixed, sectioned, and stained with hematoxylin and eosin.[11][14]
Biological Effects and Therapeutic Applications
This compound has demonstrated a range of biological effects, highlighting its potential in various research and therapeutic areas.
-
Oncology: Rhosin inhibits the proliferation, migration, and invasion of breast cancer and melanoma cells in vitro.[2][14] It also reduces the formation and size of mammospheres, which are enriched in cancer stem cells.[1][12] In vivo studies have shown that treatment with Rhosin can significantly abrogate lung metastasis of melanoma and breast cancer cells.[4][14] The anti-metastatic effect is partly attributed to the suppression of the RhoA/C-YAP pathway and the downregulation of RHAMM and CXCR4 expression.[14]
-
Neuroscience: Rhosin promotes neurite outgrowth in PC12 cells, particularly in synergy with nerve growth factor (NGF).[4][5][8] It has also been shown to promote stress resiliency in animal models of depression.[9][12] It achieves this by enhancing the plasticity of D1-medium spiny neurons and reducing their hyperexcitability.[1][12]
-
Platelet Biology: Rhosin and its analogs have been shown to inhibit platelet aggregation, suggesting a new class of antiplatelet agents.[13][15]
Conclusion
This compound is a potent, cell-permeable, and highly specific inhibitor of the RhoA subfamily of GTPases. Its well-defined mechanism of action, which involves the direct disruption of the RhoA-GEF interaction, makes it an invaluable tool for researchers studying RhoA-mediated signaling pathways. The demonstrated efficacy of Rhosin in suppressing cancer cell metastasis in preclinical models underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its pharmacological properties and in vivo efficacy is warranted to fully explore its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. This compound | RhoA inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Rhosin Hydrochloride: Structure, Properties, and Mechanism of Action
Executive Summary: Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2] It functions by directly binding to RhoA and preventing its interaction with guanine nucleotide exchange factors (GEFs), thereby blocking its activation.[3][4] Exhibiting high selectivity for RhoA over other Rho family members like Cdc42 and Rac1, Rhosin has emerged as a critical tool in cancer research, neuroscience, and cell biology.[3][5] This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activities, and key experimental protocols for its use.
Chemical Structure and Physicochemical Properties
This compound, also known as G04, is a D-tryptophan derivative.[6][7] Its structure features two aromatic rings connected by a linker, which is key to its binding mechanism.[4] The compound is typically supplied as a solid and requires specific solvents for reconstitution.[6][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Formal Name | 2-(6-quinoxalinylmethylene)hydrazide, D-Tryptophan, monohydrochloride | [6] |
| CAS Number | 1281870-42-5 | [3][5][9] |
| Molecular Formula | C₂₀H₁₈N₆O · HCl | [3][6] |
| Formula Weight | 394.9 g/mol | [3][5][6] |
| Purity | ≥98% | [3] |
| Appearance | A solid | [6][8] |
| Storage | -20°C | [3][8] |
| Stability | ≥4 years (at -20°C) | [8] |
| InChI Key | SFRGBDFQSLZYLF-GRYLRVQNSA-N | [3][6][9] |
| SMILES | N--INVALID-LINK--CC2=CNC1=CC=CC=C12.Cl |[3] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
|---|---|---|---|
| Water | 7.9 (with gentle warming) | 20 | [3] |
| DMSO | 39.49 | 100 | [3] |
| DMF | 10 | ~25.3 | [6] |
| Ethanol | 5 | ~12.7 | [6] |
| PBS (pH 7.2) | Insoluble | Insoluble |[6] |
Mechanism of Action
This compound exerts its inhibitory effect by disrupting the activation cycle of RhoA. Rho GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs.
Rhosin was designed to bind directly to a surface groove on RhoA that includes the Trp58 residue, which is critical for GEF recognition.[4][10] By occupying this site, Rhosin physically blocks the binding of various GEFs, including LARG, DBL, and p115 RhoGEF.[2][3] This action prevents the exchange of GDP for GTP, thus locking RhoA in its inactive state. A key advantage of Rhosin is its specificity; it does not inhibit the activation of closely related GTPases Rac1 or Cdc42.[1][3][5][11]
Caption: this compound inhibits the RhoA activation cycle.
Biological Activity and Applications
Rhosin's specific inhibition of RhoA has made it a valuable tool across several research fields.
Table 3: Biological Activity of this compound
| Parameter | Value | Target/System | Reference(s) |
|---|---|---|---|
| Binding Affinity (Kd) | ~0.4 µM (354 nM) | RhoA | [1][2][3] |
| EC₅₀ | ~30-50 µM | Reduction of RhoA activity and mammosphere formation in MCF7 cells |[1][2][11][12] |
Anti-Cancer Activity
RhoA and RhoC are frequently overexpressed in metastatic cancers and contribute to cell migration, invasion, and proliferation.[10] Rhosin has been shown to:
-
Inhibit Metastasis: Treatment with rhosin abrogates the lung metastasis of B16BL6 melanoma and 4T1 breast cancer cells in vivo.[5][10]
-
Suppress Mammary Sphere Formation: It dose-dependently reduces the size and number of mammospheres derived from MCF7 breast cancer cells.[1][4][13]
-
Block Invasion: It suppresses the migration and invasion of breast cancer cells.[3][13]
-
Inhibit Key Signaling Pathways: Rhosin suppresses the pro-tumorigenic YAP (Yes-associated protein) pathway, which is a major downstream effector of RhoA, without affecting other pathways like ERK1/2 or Akt.[10]
Caption: Key downstream signaling pathways of RhoA inhibited by Rhosin.
Neuroscience Applications
In the central nervous system, RhoA signaling is critical for neuronal morphology and plasticity. Rhosin has been used to:
-
Promote Stress Resiliency: In animal models, Rhosin prevents social avoidance and other depressive-like behaviors caused by social defeat stress.[1][13]
-
Enhance Neuronal Plasticity: It enhances spine density and plasticity in D1-medium spiny neurons (D1-MSNs) in the nucleus accumbens and reduces stress-induced hyperexcitability.[1][11][13]
-
Induce Neurite Outgrowth: In PC12 cells, Rhosin acts synergistically with Nerve Growth Factor (NGF) to induce neurite outgrowth.[3][4][5]
Antiplatelet Activity
RhoA is a key mediator in platelet activation and aggregation, a critical process in thrombosis. Studies have shown that Rhosin and its analogs can function as antiplatelet agents by inhibiting the Gα13/RhoA/ROCK pathway, which leads to reduced myosin light chain (MLC) phosphorylation and platelet shape change.[14] Notably, the S-enantiomer of Rhosin (S-G04) is significantly more potent than the R-enantiomer in inhibiting platelet aggregation.[14][15]
Experimental Protocols
Protocol: In Vitro RhoA Activity Assay (Effector Pull-Down)
This method measures the amount of active, GTP-bound RhoA in cell lysates.
Methodology:
-
Cell Lysis: Lyse treated and control cells on ice using a lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, 2 mM NaF) supplemented with a protease inhibitor cocktail.[5]
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Protein Normalization: Determine the protein concentration of the supernatants and normalize all samples to the same concentration.
-
Pull-Down: Incubate the normalized lysates with a Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin-RBD) coupled to agarose beads. This will specifically pull down GTP-bound (active) RhoA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate via Western blotting using an anti-RhoA antibody.[5]
Caption: Workflow for a GTP-RhoA pull-down assay.
Protocol: In Vivo Murine Metastasis Model
This protocol describes a common method to assess the anti-metastatic potential of this compound in vivo.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of highly metastatic cancer cells (e.g., B16BL6 melanoma or 4T1 breast cancer) in sterile PBS.
-
Cell Injection: Inject the cells (e.g., 2.5 x 10⁵ cells) into the lateral tail vein of syngeneic mice (e.g., C57BL/6J for B16BL6, Balb/c for 4T1).[16]
-
Treatment: Administer this compound (e.g., 10 or 30 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection, starting on day 1 and continuing for a set period (e.g., 14 days).[16]
-
Endpoint Analysis: At the end of the study (e.g., day 14 or 21), euthanize the mice and harvest the lungs.
-
Quantification: Count the number of visible metastatic nodules on the lung surface. For fluorescently or luminescently tagged cells, imaging can be used for quantification.[16]
Table 4: Summary of In Vivo Efficacy Studies
| Model | Species | Dose & Route | Key Finding | Reference(s) |
|---|---|---|---|---|
| Social Defeat Stress | Mouse | 40 mg/kg, i.p. | Prevents social avoidance and sucrose preference deficits. | [1][13] |
| B16BL6/4T1 Metastasis | Mouse | 10 or 30 mg/kg/day, i.p. | Dose-dependently reduces the number of lung metastatic nodules. | [16] |
| NAc Excitability | Mouse | 30 µM, intra-NAc infusion | Attenuates stress-induced social avoidance and blocks hyperexcitability in D1-MSNs. |[1][11] |
Protocol: In Vivo Formulation and Administration
Proper formulation is crucial for in vivo studies due to this compound's solubility profile.
Methodology:
-
Solvent Preparation: A common vehicle for intraperitoneal injection is a mix of DMSO, PEG300, Tween-80, and saline.[16]
-
Formulation: A recommended formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .[16]
-
Dissolution: Add the solvents sequentially. First, dissolve the this compound powder in DMSO. Once fully dissolved, add the PEG300, followed by the Tween-80, and finally the saline. Ensure the solution is clear after each addition. Sonication can be used to aid dissolution.[16]
-
Administration: The final solution can be administered via intraperitoneal (i.p.) injection. For nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[16]
Conclusion
This compound is a well-characterized and highly specific inhibitor of the RhoA subfamily of GTPases. Its ability to selectively block RhoA activation has established it as an indispensable research tool for dissecting the roles of RhoA in cancer progression, neuronal function, and other cellular processes. The detailed chemical data and experimental protocols provided here serve as a technical guide for researchers aiming to leverage this potent inhibitor in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 4. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rhosin | C20H18N6O | CID 9552914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]
- 10. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Rho GTPases Inhibitors | Apoptosis | TargetMol [targetmol.com]
In-Depth Technical Guide: Rhosin Hydrochloride's Binding Affinity for RhoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Rhosin hydrochloride for the small GTPase RhoA. It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to evaluate and utilize this potent and specific inhibitor. This document delves into the quantitative binding parameters, detailed experimental protocols for its characterization, and the essential signaling pathways involved.
Core Data Presentation: Binding Affinity of this compound for RhoA
This compound has been identified as a specific inhibitor of the RhoA subfamily of Rho GTPases. It directly binds to RhoA, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs). This inhibitory action blocks the GDP/GTP exchange, which is essential for RhoA activation. The binding affinity of this compound for RhoA has been quantified through various biophysical assays, with the dissociation constant (Kd) being a key parameter.
| Parameter | Value | Method | Notes |
| Dissociation Constant (Kd) | ~0.4 µM[1][2][3][4][5][6] | Microscale Thermophoresis (MST) | This value indicates a strong binding affinity of Rhosin for RhoA. |
| Dissociation Constant (Kd) | 354 nM[7][8][9] | Not specified in all sources, but consistent with MST data. | Reinforces the sub-micromolar binding affinity. |
| Specificity | No detectable interaction with Cdc42 or Rac1.[1][2][4][5][6][9] | Microscale Thermophoresis (MST) | Demonstrates high selectivity for the RhoA subfamily over other Rho GTPases. |
| EC50 | ~30-50 µM[1][2][6][7][8] | Cell-based assays (MCF7 mammospheres) | Effective concentration for observing a biological response in a cellular context. |
| IC50 | 6.33 µM[7][8] | Not specified | The concentration required for 50% inhibition of RhoA activity. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound on RhoA.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In this case, it is used to measure the direct binding of this compound to RhoA.
Objective: To determine the dissociation constant (Kd) of the this compound-RhoA interaction.
Materials:
-
Purified, fluorescently labeled RhoA protein (e.g., with a GFP tag or a fluorescent dye).
-
This compound.
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
MST instrument (e.g., NanoTemper Monolith).
-
Hydrophilic capillaries.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in MST buffer, typically a 16-point, 2-fold dilution series.
-
Prepare a solution of fluorescently labeled RhoA in MST buffer at a constant concentration (typically in the low nanomolar range).
-
-
Binding Reaction:
-
Mix equal volumes of the labeled RhoA solution with each concentration of the this compound dilution series.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the logarithm of the ligand (this compound) concentration.
-
The resulting binding curve is fitted to a suitable binding model (e.g., the law of mass action) to determine the Kd value.
-
Guanine Nucleotide Exchange Factor (GEF) Interaction Assay
This assay is crucial for demonstrating that this compound inhibits the interaction between RhoA and its activating GEFs. A fluorescence-based assay using a fluorescent GDP analog (e.g., BODIPY-FL-GDP) is commonly employed.
Objective: To assess the ability of this compound to inhibit GEF-catalyzed nucleotide exchange on RhoA.
Materials:
-
Purified RhoA protein.
-
Purified RhoA-specific GEF (e.g., LARG, DBL).
-
BODIPY-FL-GDP (fluorescent GDP analog).
-
GTPγS (non-hydrolyzable GTP analog).
-
This compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Fluorometer.
Procedure:
-
Loading RhoA with Fluorescent GDP:
-
Incubate purified RhoA with an excess of BODIPY-FL-GDP in the assay buffer to allow for nucleotide exchange.
-
Remove unbound BODIPY-FL-GDP using a desalting column.
-
-
Inhibition Assay:
-
In a multi-well plate, add the BODIPY-FL-GDP-loaded RhoA.
-
Add varying concentrations of this compound to the wells and incubate briefly.
-
Initiate the exchange reaction by adding the GEF and an excess of unlabeled GTPγS.
-
-
Fluorescence Measurement:
-
Monitor the decrease in fluorescence over time using a fluorometer. The displacement of the fluorescent BODIPY-FL-GDP by the non-fluorescent GTPγS results in a decrease in the fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial rate of the exchange reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
GST-Rhotekin Pull-Down Assay for RhoA Activity
This pull-down assay is a standard method to measure the amount of active, GTP-bound RhoA in cell lysates. It utilizes the Rho-binding domain (RBD) of the effector protein Rhotekin, which specifically binds to active RhoA.
Objective: To determine the effect of this compound on the level of active RhoA in a cellular context.
Materials:
-
Cell culture expressing RhoA.
-
This compound.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease and phosphatase inhibitors).
-
GST-Rhotekin-RBD fusion protein coupled to glutathione-agarose beads.
-
Wash buffer (lysis buffer with lower salt concentration).
-
SDS-PAGE and Western blotting reagents.
-
Anti-RhoA antibody.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active RhoA:
-
Incubate the cell lysates with GST-Rhotekin-RBD beads with gentle rotation at 4°C for 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detect the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot to compare the levels of active RhoA in treated versus untreated cells. An aliquot of the total cell lysate should also be run to normalize for the total amount of RhoA protein.
-
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for a comprehensive understanding of this compound's mechanism of action and its characterization.
Caption: RhoA Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Microscale Thermophoresis (MST).
Caption: Experimental Workflow for GST-Rhotekin Pull-Down Assay.
References
- 1. GST-rhotekin binding domain (RBD) pulldown assay to measure active RhoA [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]
- 4. Active RhoA assay [bio-protocol.org]
- 5. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early Characterization of Rhosin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhosin hydrochloride, also known as G04, has emerged as a significant small molecule inhibitor in cell biology research.[1][2][3][4] It is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases, which are critical regulators of numerous cellular processes, including cytoskeleton organization, cell motility, and gene expression.[5][6] Dysregulation of RhoA signaling is implicated in various pathologies, particularly cancer progression and neurological disorders, making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of the early studies that led to the discovery and characterization of this compound, with a focus on its mechanism of action, key experimental data, and detailed protocols.
Discovery of this compound
The identification of this compound was a result of a rational drug design strategy aimed at overcoming the challenges of targeting Rho GTPases.[5][6] Unlike many proteins targeted by small molecules, RhoA has a globular structure with limited deep hydrophobic pockets, making it a difficult molecule for high-affinity drug binding.[5]
Researchers at Cincinnati Children's Hospital Medical Center utilized virtual screening to analyze a library of over four million compounds.[3][6] The screening was designed to identify molecules that could bind to the surface area of RhoA that is crucial for its interaction with Guanine Nucleotide Exchange Factors (GEFs).[5][7] This interaction is what activates RhoA. The lead compound identified, later named Rhosin, possesses a unique chemical structure with two aromatic rings connected by a linker.[5][7] This "two-legged" configuration allows it to effectively bind to two distinct, shallow grooves on the surface of RhoA, specifically sandwiching the Trp58 residue, thereby blocking the interaction with GEFs.[5][7][8]
Mechanism of Action
This compound functions by specifically inhibiting the activation of the RhoA subfamily of GTPases (including RhoA and RhoC).[5][8] It achieves this by physically binding to RhoA and preventing its interaction with GEFs, such as LARG, DBL, LBC, p115 RhoGEF, and PDZ RhoGEF.[5] This inhibition is highly specific; Rhosin does not affect the activation of other Rho family members like Cdc42 or Rac1.[5][9][10][11]
By blocking RhoA activation, Rhosin prevents the downstream signaling cascade. This includes the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which in turn reduces the phosphorylation of myosin light chain (MLC).[5][11] The ultimate cellular effects of this inhibition are the disruption of actin stress fiber formation and focal adhesion assembly.[5]
Below are diagrams illustrating the RhoA signaling pathway and the inhibitory action of Rhosin.
Caption: The canonical RhoA signaling pathway.
Caption: Inhibition of RhoA-GEF interaction by Rhosin.
Quantitative Data Summary
The early characterization of this compound yielded key quantitative metrics that established its potency and specificity.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | ~0.4 µM (354 nM) | Purified RhoA protein | [4][9][10][12][13] |
| EC50 | ~30-50 µM | MCF7 cell-derived mammospheres (for RhoA and p-MLC1 activity reduction) | [9][13] |
| Effective Concentration (In Vitro) | 10-30 µM | Various cell lines (e.g., MCF7, PC12) for inhibition of RhoA activity, migration, and neurite outgrowth | [1][2][11] |
| Effective Dose (In Vivo) | 10-40 mg/kg (i.p.) | Mouse models (cancer metastasis, stress) | [1][12][13][14] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the early studies of this compound.
Guanine Nucleotide Exchange (GEF) Assay
This assay was crucial for demonstrating that Rhosin directly inhibits the GEF-catalyzed exchange of GDP for GTP on RhoA.
-
Objective: To measure the rate of GDP/GTP exchange on RhoA in the presence and absence of Rhosin.
-
Materials:
-
Purified RhoA, Cdc42, or Rac1 proteins.
-
BODIPY FL-GDP (fluorescently labeled GDP).
-
Purified GEFs (e.g., LARG for RhoA, intersectin for Cdc42, TrioN for Rac1).
-
This compound.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1 mM MgCl2.
-
-
Protocol:
-
A solution containing purified RhoA (50 nM) was incubated with 25 nM of BODIPY FL-GDP at 25°C until a stable fluorescence signal was achieved, indicating the loading of the fluorescent GDP onto RhoA.[5]
-
10 µM of unlabeled GDP was added to monitor the self-exchange rate by observing the change in fluorescence intensity.[5]
-
To measure GEF-catalyzed exchange, a specific GEF (e.g., 10 nM LARG for RhoA) was added to the BODIPY FL-GDP-loaded RhoA.[5]
-
The experiment was repeated with the inclusion of varying concentrations of this compound (e.g., 1-120 µM) in the exchange buffer to determine its inhibitory effect.[5]
-
Fluorescence intensity was monitored over time to measure the rate of exchange. A decrease in the rate of fluorescence change in the presence of Rhosin indicated inhibition.[5]
-
Control experiments were performed using Cdc42 or Rac1 with their respective GEFs to confirm the specificity of Rhosin.[5]
-
RhoA Activity (Pull-Down) Assay
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
-
Objective: To quantify the level of active RhoA in cells treated with Rhosin.
-
Materials:
-
Cell lines (e.g., MCF7).
-
This compound.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1% Triton X-100, 10 mM MgCl2, with protease inhibitors.[5]
-
Rhotekin-RBD beads (binds specifically to GTP-bound RhoA).
-
Anti-RhoA antibody.
-
-
Protocol:
-
Cells were cultured and treated with or without Rhosin at specified concentrations for a designated time (e.g., 24 hours).[5]
-
Cells were then stimulated (e.g., with 10% serum for 15 minutes) to activate RhoA signaling.[5]
-
The cells were lysed, and the lysates were clarified by centrifugation. Protein concentrations were normalized.[5]
-
A small aliquot of the total cell lysate was saved for input control.
-
The remaining lysate was incubated with Rhotekin-RBD beads to "pull down" the active, GTP-bound RhoA.
-
The beads were washed to remove non-specifically bound proteins.
-
The bound proteins were eluted and analyzed by Western blotting using an anti-RhoA antibody.[5]
-
The amount of pulled-down RhoA was compared to the total RhoA in the input lysate to determine the level of RhoA activity.[5]
-
Caption: Experimental workflow for a RhoA pull-down assay.
Summary of Early In Vitro and In Vivo Findings
Early research on this compound demonstrated its efficacy in various cellular and animal models, highlighting its potential therapeutic applications.
| Model System | Key Findings | Reference |
| In Vitro | ||
| Breast Cancer Cells (MCF7) | Inhibited cell growth and mammosphere formation in a dose-dependent manner. Reduced cell migration and invasion. | [1][5][6] |
| Neuronal Cells (PC12) | Induced neurite outgrowth, particularly in synergy with Nerve Growth Factor (NGF). | [1][5][6][10] |
| Melanoma (B16BL6) & Breast Cancer (4T1) Cells | Inhibited RhoA/C and YAP nuclear localization. Did not affect ERK1/2, Akt, or NF-κB activation. | [8][12] |
| In Vivo | ||
| Mouse Lung Metastasis Models (B16BL6, 4T1) | Dose-dependently reduced the number of lung metastatic nodules when administered via intraperitoneal injection. | [10][12] |
| Mouse Chronic Social Defeat Stress Model | Prevented social avoidance and reduced sucrose preference deficits. Enhanced spine density in D1-MSNs. | [1][12][13][14] |
Conclusion
The discovery of this compound marked a significant advancement in the ability to specifically target RhoA subfamily GTPases. Through rational design and virtual screening, researchers identified a novel inhibitor that circumvents the "undruggable" nature of RhoA's protein structure. Early studies rigorously characterized its mechanism of action, demonstrating its specificity and potency in blocking the RhoA-GEF interaction. The comprehensive in vitro and in vivo experiments not only validated its function but also established its potential as a valuable research tool for dissecting RhoA signaling and as a promising lead compound for the development of therapies for cancer and neurological disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Candidate Drug Stops Cancer Cells, Regenerates Nerve Cells | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The selective RhoA inhibitor Rhosin promotes stress resiliency through enhancing D1-MSN plasticity and reducing hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Rhosin Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of Rhosin hydrochloride to mice, consolidating findings from preclinical research in oncology and neuroscience. This document outlines established protocols, summarizes key quantitative data, and illustrates the underlying molecular mechanism.
Introduction
This compound is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases.[1][2][3] It functions by binding to RhoA and sterically hindering its interaction with Guanine Nucleotide Exchange Factors (GEFs), thereby preventing the exchange of GDP for GTP and subsequent activation.[4][5] This inhibition selectively blocks downstream signaling pathways mediated by RhoA and RhoC, such as the ROCK and YAP pathways, without significantly affecting other Rho GTPase family members like Cdc42 or Rac1.[4][6][7] Due to its role in critical cellular processes like cytoskeletal dynamics, cell migration, and proliferation, this compound has been investigated as a therapeutic agent in models of cancer metastasis and stress-induced neuropsychiatric disorders.[6][8]
Mechanism of Action: this compound Signaling Pathway
This compound specifically targets the RhoA subfamily of GTPases. The diagram below illustrates its mechanism of action.
Caption: this compound inhibits the interaction between GEFs and RhoA, preventing its activation and downstream signaling.
In Vivo Administration Protocols
The following tables summarize established intraperitoneal (i.p.) administration protocols for this compound in different mouse models.
Cancer Metastasis Model
Table 1: Protocol for Inhibition of Lung Metastasis
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6J and Balb/c mice | [1][9] |
| Tumor Model | B16BL6 melanoma and 4T1 breast cancer cells (tail vein injection) | [1][9] |
| Dosage | 10 mg/kg and 30 mg/kg | [1][9] |
| Vehicle | 0.1% DMSO | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][9] |
| Frequency | Daily | [1][9] |
| Duration | 14 days | [1][9] |
| Endpoint | Quantification of lung metastatic nodules | [1][9] |
Social Defeat Stress Model
Table 2: Protocol for Promoting Stress Resiliency
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6J | [3][4][6] |
| Stress Model | Chronic Social Defeat Stress (CSDS) | [3] |
| Dosage | 40 mg/kg (a 20 mg/kg dose was found to be ineffective) | [3][4][6] |
| Vehicle | Not explicitly stated in the primary reference. Researchers may consider solvents such as sterile saline with minimal DMSO for solubility, or other biocompatible vehicles. | [3] |
| Administration Route | Intraperitoneal (i.p.) injection | [3][4][6] |
| Frequency | Single dose per stress event | [3] |
| Timing | 15 minutes prior to each social defeat session | [3][6] |
| Duration | 10 days (coinciding with the CSDS protocol) | [3] |
| Endpoints | Social interaction time, sucrose preference, electrophysiological properties of NAc D1-MSNs | [3] |
Experimental Methodologies
Preparation and Administration of this compound
-
Reconstitution: this compound is a solid. For in vivo use, prepare a stock solution in a suitable solvent. While 0.1% DMSO was used in the metastasis study, other solvents like sterile saline with a minimal amount of a solubilizing agent (e.g., DMSO, Tween 80) may be required for higher concentrations. It is recommended to perform small-scale solubility tests to determine the optimal vehicle for the desired concentration.
-
Dosage Calculation: Calculate the required volume of the this compound solution based on the individual mouse's body weight and the target dosage (e.g., 10, 30, or 40 mg/kg).
-
Administration: Administer the calculated volume via intraperitoneal (i.p.) injection. The lower right quadrant of the abdomen is the preferred injection site to avoid injury to internal organs.[10]
Experimental Workflow: Cancer Metastasis Model
The following diagram outlines the workflow for evaluating the efficacy of this compound in a lung metastasis model.
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of cancer metastasis.
Experimental Workflow: Social Defeat Stress Model
The following diagram illustrates the experimental timeline for assessing the pro-resiliency effects of this compound.
Caption: Experimental timeline for the chronic social defeat stress model with this compound administration.
Summary of Quantitative Data
The following tables present key quantitative findings from in vivo studies with this compound.
Cancer Metastasis Inhibition
Table 3: Effect of this compound on Lung Nodule Formation
| Treatment Group | B16BL6 Model (Mean Nodules ± SD) | 4T1 Model (Mean Nodules ± SD) | Reference |
| Control (0.1% DMSO) | ~125 ± 20 | ~45 ± 10 | [1] |
| Rhosin (10 mg/kg) | ~75 ± 15 | ~25 ± 8 | [1] |
| Rhosin (30 mg/kg) | ~40 ± 10 | ~15 ± 5 | [1] |
| *p < 0.01 vs. controls |
Promotion of Stress Resiliency
Table 4: Behavioral and Electrophysiological Outcomes in the Social Defeat Stress Model
| Endpoint | Defeat + Vehicle | Defeat + Rhosin (40 mg/kg) | Non-Defeat Control | Reference |
| Social Interaction (Time in interaction zone, s) | Significantly Reduced | Prevented Reduction | Baseline | [3] |
| Sucrose Preference (%) | Reduced | Prevented Reduction | Baseline | [3] |
| D1-MSN Rheobase (pA) | Reduced | Prevented Reduction | Baseline | [3] |
| D1-MSN Input Resistance (MΩ) | Enhanced | Blocked Enhancement | Baseline | [3] |
Conclusion
This compound demonstrates significant efficacy in mouse models of cancer metastasis and social defeat stress. The provided protocols and data serve as a comprehensive resource for researchers planning in vivo studies with this specific RhoA inhibitor. Careful consideration of the appropriate dosage, administration schedule, and vehicle is crucial for reproducible and meaningful results.
References
- 1. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The social defeat/overcrowding murine psychosocial stress model results in a pharmacologically reversible body weight gain but not depression - related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective RhoA inhibitor Rhosin promotes stress resiliency through enhancing D1-MSN plasticity and reducing hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Utilizing Rhosin Hydrochloride for Cell Migration Studies
Introduction
Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of Rho GTPases, primarily targeting RhoA and RhoC.[1][2] It functions by binding to the surface of RhoA, specifically near tryptophan-58, thereby preventing its interaction with and activation by Guanine Nucleotide Exchange Factors (GEFs).[1][3] Unlike pan-Rho inhibitors, Rhosin exhibits high specificity, showing no significant interaction with other Rho family members like Cdc42 or Rac1.[1][2] This specificity makes it an invaluable tool for dissecting the precise roles of RhoA and RhoC in various cellular processes. Cell migration is a fundamental process in development, immune response, and wound healing, and its dysregulation is a hallmark of cancer metastasis.[4][5] Rho GTPases are master regulators of the actin cytoskeleton, and their activity is crucial for the dynamic changes required for cell movement.[6][7] These notes provide detailed protocols for using this compound to investigate its effects on cell migration.
Mechanism of Action
This compound inhibits the activation of RhoA and RhoC, which are frequently overexpressed in metastatic cancers.[4][7] This inhibition disrupts downstream signaling cascades that control cytoskeletal dynamics and gene expression related to cell motility. A key pathway affected by Rhosin is the Rho/YAP (Yes-associated protein) pathway.[4][8] By inhibiting RhoA/C, Rhosin prevents the nuclear translocation of the transcriptional co-activator YAP.[4] This leads to the downregulation of genes involved in cell adhesion and migration, such as the Receptor for Hyaluronan-Mediated Motility (RHAMM) and the chemokine receptor CXCR4.[4][8] The suppression of RHAMM reduces cell adhesion to the extracellular matrix, while the decrease in CXCR4 impairs the cell's ability to migrate in response to chemoattractants like SDF-1.[4]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type and the duration of the experiment. Non-cytotoxic concentrations typically range from 1 to 50 µM for melanoma and breast cancer cell lines.[4]
| Parameter | Cell Line(s) | Concentration | Observed Effect | Reference |
| Binding Affinity (Kd) | Purified RhoA protein | ~0.4 µM | Binds specifically to RhoA. | [2] |
| EC₅₀ | MCF7 mammospheres | 30-50 µM | Reduction of RhoA activity and mammosphere size/number. | [1][3] |
| Non-Cytotoxic Range | B16BL6, 4T1 | 1-50 µM | No significant cell death observed. | [4] |
| Inhibition of Migration | B16BL6, 4T1 | 10-50 µM | Dose-dependent inhibition of SDF-1 induced migration and invasion. | [4] |
| Inhibition of Migration | MCF7, BT-474 | 50 µM | Abolished doxorubicin-induced increase in cell migration and invasion. | [9] |
Experimental Protocols
Two standard in vitro methods for studying cell migration are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is measured over time.[10][11]
References
- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Rho GTPases: Masters of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic functions of RhoA in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wound healing assay | Abcam [abcam.com]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhosin Hydrochloride in Neurite Outgrowth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process by which neurons extend their axons and dendrites, is a fundamental aspect of neural development, regeneration, and synaptic plasticity. The Rho family of small GTPases, particularly RhoA, plays a critical role in regulating the cytoskeletal dynamics that underpin neurite extension and retraction. Activation of the RhoA signaling pathway is generally associated with growth cone collapse and inhibition of neurite outgrowth.[1][2] Consequently, inhibitors of this pathway are of significant interest for promoting neuronal regeneration and repair.
Rhosin hydrochloride is a potent and specific small molecule inhibitor of RhoA subfamily GTPases.[3] It functions by binding to RhoA and preventing its interaction with guanine nucleotide exchange factors (GEFs), thereby blocking RhoA activation.[3] This targeted inhibition of the RhoA/ROCK signaling cascade makes this compound a valuable tool for studying the molecular mechanisms of neurite outgrowth and for screening potential therapeutic agents aimed at promoting neuronal regeneration.
These application notes provide a detailed protocol for utilizing this compound to promote neurite outgrowth in the widely used PC12 cell line model.
Signaling Pathway of this compound in Neurite Outgrowth
This compound exerts its pro-neurite outgrowth effects by specifically inhibiting the RhoA signaling pathway. Under normal inhibitory conditions, extracellular signals can lead to the activation of RhoA, which in turn activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates various substrates that lead to actin-myosin contractility and stress fiber formation, resulting in growth cone collapse and neurite retraction. This compound disrupts this cascade at its inception by preventing the activation of RhoA, thereby promoting a cellular environment conducive to neurite extension and elongation.
Caption: this compound inhibits the interaction between RhoA and GEFs, preventing RhoA activation and promoting neurite outgrowth.
Experimental Protocols
This section provides a detailed protocol for a neurite outgrowth assay using PC12 cells treated with this compound, both alone and in synergy with Nerve Growth Factor (NGF).
Materials and Reagents
-
PC12 cells (ATCC CRL-1721)
-
This compound (dissolved in DMSO)
-
Nerve Growth Factor (NGF) (reconstituted in sterile PBS with 0.1% BSA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-L-lysine or Collagen IV
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain
-
96-well cell culture plates
Experimental Workflow
Caption: Workflow for the this compound neurite outgrowth assay.
Detailed Protocol
1. Plate Coating: a. Aseptically coat the wells of a 96-well plate with poly-L-lysine (100 µg/mL in sterile water) or collagen IV (50 µg/mL in sterile PBS) for at least 2 hours at 37°C or overnight at 4°C. b. Aspirate the coating solution and wash the wells twice with sterile PBS. Allow the plates to dry completely in a sterile environment.
2. Cell Culture and Seeding: a. Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Harvest sub-confluent cells using trypsin-EDTA and resuspend in complete growth medium. c. Centrifuge the cell suspension and resuspend the pellet in a low-serum differentiation medium (e.g., DMEM with 1% HS). d. Seed the cells into the coated 96-well plate at a density of 5,000 - 10,000 cells per well. e. Incubate for 24 hours to allow for cell attachment.
3. Treatment with this compound and/or NGF: a. Prepare a stock solution of this compound in DMSO. Further dilute in differentiation medium to the desired final concentrations. A final DMSO concentration of <0.1% is recommended. b. Prepare a stock solution of NGF in sterile PBS with 0.1% BSA. Further dilute in differentiation medium to the desired final concentration (e.g., 50 ng/mL). c. Carefully remove the medium from the wells and replace it with the differentiation medium containing the appropriate concentrations of this compound, NGF, or a combination of both. Include a vehicle control (medium with DMSO). A suggested synergistic concentration is 30 µM this compound with 50 ng/mL NGF.[3] d. Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
4. Immunostaining: a. After incubation, carefully aspirate the medium and fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS. e. Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature. f. Incubate with a primary antibody against a neuronal marker such as β-III tubulin diluted in the blocking buffer overnight at 4°C. g. Wash three times with PBS. h. Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) diluted in the blocking buffer for 1-2 hours at room temperature in the dark. i. Wash three times with PBS.
5. Imaging and Quantification: a. Acquire images using a high-content imaging system or a fluorescence microscope. b. Quantify neurite outgrowth using appropriate software. Common parameters to measure include:
- Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
- Average length of the longest neurite per neuron.
- Total neurite length per neuron.
- Number of neurite branches per neuron.
Data Presentation
The following tables provide representative data from a dose-response experiment evaluating the effect of this compound on neurite outgrowth in PC12 cells, both alone and in the presence of a constant concentration of NGF (50 ng/mL).
Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells (72-hour treatment)
| Rhosin HCl (µM) | % Neurite-Bearing Cells (Mean ± SD) | Average Longest Neurite Length (µm) (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.5 | 15.8 ± 3.2 |
| 1 | 8.7 ± 2.1 | 20.1 ± 4.5 |
| 5 | 15.4 ± 3.8 | 28.9 ± 5.1 |
| 10 | 22.1 ± 4.5 | 35.7 ± 6.3 |
| 30 | 25.6 ± 5.1 | 42.3 ± 7.8 |
| 50 | 23.8 ± 4.9 | 39.5 ± 7.2 |
Table 2: Synergistic Effect of this compound and NGF on Neurite Outgrowth in PC12 Cells (72-hour treatment)
| Rhosin HCl (µM) | NGF (ng/mL) | % Neurite-Bearing Cells (Mean ± SD) | Average Longest Neurite Length (µm) (Mean ± SD) |
| 0 (Vehicle) | 0 | 5.2 ± 1.5 | 15.8 ± 3.2 |
| 0 (Vehicle) | 50 | 45.3 ± 6.2 | 65.4 ± 8.9 |
| 1 | 50 | 52.8 ± 7.1 | 75.1 ± 9.8 |
| 5 | 50 | 65.7 ± 8.5 | 88.3 ± 10.5 |
| 10 | 50 | 78.2 ± 9.3 | 102.6 ± 12.1 |
| 30 | 50 | 85.1 ± 10.2 | 115.9 ± 13.4 |
| 50 | 50 | 82.4 ± 9.8 | 110.7 ± 12.8 |
Note: The data presented in these tables are for illustrative purposes and represent expected trends based on the known mechanism of action of this compound. Actual results may vary depending on experimental conditions.
Conclusion
This compound is a valuable pharmacological tool for inducing neurite outgrowth through the specific inhibition of the RhoA signaling pathway. The provided protocol offers a robust framework for researchers to investigate the effects of this compound on neuronal differentiation and to screen for other molecules that may modulate this process. The synergistic effect observed with NGF highlights the potential for combinatorial approaches in promoting neuronal regeneration.
References
- 1. RhoE stimulates neurite-like outgrowth in PC12 cells through inhibition of the RhoA/ROCK-I signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling | PLOS One [journals.plos.org]
- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhosin Hydrochloride in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhosin hydrochloride is a potent and specific small molecule inhibitor of the RhoA subfamily of GTPases, including RhoA and RhoC.[1][2][3] These proteins are key regulators of the actin cytoskeleton and are frequently dysregulated in cancer, playing a crucial role in cell migration, invasion, and metastasis.[1][4][5] this compound exerts its inhibitory effect by binding to a surface groove on RhoA, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation.[1][5] By selectively targeting the RhoA subfamily, this compound serves as a valuable tool for investigating the signaling pathways that govern cancer cell invasion and for exploring potential therapeutic strategies to inhibit metastasis.[1][6]
This document provides detailed application notes and protocols for utilizing this compound in a cancer cell invasion assay, a critical in vitro method for assessing the invasive potential of cancer cells and the efficacy of inhibitory compounds.
Mechanism of Action
This compound specifically targets the active, GTP-bound state of RhoA and RhoC, preventing downstream signaling cascades that promote cell motility and invasion.[1][4] The primary mechanism involves the inhibition of the Rho/YAP (Yes-associated protein) pathway.[4][6] This pathway is a critical regulator of cell proliferation and organ size, and its dysregulation is implicated in cancer progression. By inhibiting RhoA/C, this compound prevents the nuclear translocation of YAP, a key transcriptional co-activator in this pathway.[4] This leads to the downregulation of genes involved in cell adhesion, migration, and invasion, such as RHAMM (Receptor for Hyaluronan-Mediated Motility) and CXCR4 (C-X-C Motif Chemokine Receptor 4).[4][6]
Experimental Protocols
The most widely accepted method for assessing cancer cell invasion in vitro is the Boyden chamber or Transwell assay.[7][8][9] This assay measures the ability of cells to migrate through a porous membrane coated with an extracellular matrix (ECM) protein, such as Matrigel, which mimics the basement membrane.[7][10]
Materials
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% Fetal Bovine Serum - FBS)
-
This compound
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet or Diff-Quik)
-
Microscope
-
Cell culture incubator (37°C, 5% CO2)
Protocol
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/ml.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
Rehydrate the Matrigel layer by adding 300 µl of warm, serum-free medium to the upper chamber and 500 µl to the lower chamber. Incubate at 37°C for at least 1 hour.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay by replacing the growth medium with serum-free medium.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
-
Invasion Assay Setup:
-
Remove the rehydration medium from the Transwell inserts.
-
In the lower chamber of the 24-well plate, add 750 µl of medium containing a chemoattractant (e.g., 10% FBS).
-
Prepare cell suspensions with different concentrations of this compound (e.g., 0, 10, 25, 50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Add 500 µl of the cell suspension (containing 5 x 10^4 cells) with the respective this compound concentration to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours. The incubation time should be optimized for the specific cell line being used.[11]
-
-
Quantification of Invading Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained, invading cells in at least five random fields of view for each membrane.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader at 590 nm.[7][11]
-
Data Presentation
The results of the cell invasion assay should be presented as the percentage of invasion relative to the untreated control. The data can be summarized in a table for clear comparison.
| Treatment Group | Rhosin HCl (µM) | Mean Number of Invading Cells (± SD) | % Invasion (relative to control) |
| Control | 0 | 250 (± 25) | 100% |
| Rhosin HCl | 10 | 175 (± 20) | 70% |
| Rhosin HCl | 25 | 100 (± 15) | 40% |
| Rhosin HCl | 50 | 50 (± 10) | 20% |
Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions. Studies have shown that this compound can significantly inhibit the invasion of various cancer cell lines, including breast cancer and melanoma cells, in a dose-dependent manner.[1][4][11][12] For example, in 4T1 breast cancer cells, Rhosin treatment has been shown to reduce invasion.[11]
Logical Relationship of Experimental Design
The experimental design is based on a logical progression to test the hypothesis that this compound inhibits cancer cell invasion.
Troubleshooting
-
Low Cell Invasion in Control Group:
-
Increase the concentration of the chemoattractant.
-
Increase the incubation time.
-
Ensure the Matrigel layer is not too thick.
-
Check the viability of the cells.
-
-
High Background (Non-specific Staining):
-
Ensure all non-invading cells are thoroughly removed from the top of the membrane.
-
Wash the inserts adequately after staining.
-
-
Inconsistent Results:
-
Ensure a single-cell suspension is used for seeding.
-
Handle the Matrigel and Transwell inserts gently to avoid damaging the membrane.
-
Maintain consistent experimental conditions (e.g., incubation time, cell number).
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate its impact on cancer cell invasion and further elucidate the role of Rho GTPases in metastasis.
References
- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 9. corning.com [corning.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preparing Rhosin hydrochloride stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhosin hydrochloride is a potent and specific small-molecule inhibitor of the RhoA subfamily of GTPases.[1][2] It functions by disrupting the protein-protein interaction between RhoA and its guanine nucleotide exchange factors (GEFs), thereby preventing RhoA activation.[2][3] This inhibitory action makes Rhosin a valuable tool for investigating RhoA-mediated signaling pathways and a potential therapeutic agent in diseases characterized by aberrant RhoA activity, such as cancer and neurological disorders.[2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key characteristics and applications.
Chemical Properties and Solubility
This compound is a solid, orange-brown powder. Its solubility in various solvents is a critical factor for the preparation of stock solutions for in vitro and in vivo experiments.
| Solvent | Solubility | Source |
| DMSO | ~5-100 mg/mL | [4][5][6][7] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4][5] |
| Ethanol | ~5 mg/mL | [4][5] |
| Water | ~39-93 mg/mL | [6] |
| PBS (pH 7.2) | Insoluble | [4] |
Note: Solubility can vary between batches. It is recommended to consult the manufacturer's certificate of analysis for batch-specific data.[8] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO.[9] When preparing for in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 are often required to achieve the desired concentration and bioavailability.[6][7]
Mechanism of Action and Signaling Pathway
Rhosin specifically targets the RhoA subfamily of Rho GTPases, which includes RhoA and RhoC.[1][10] It binds to a surface groove on RhoA, preventing its interaction with GEFs.[2][3] This inhibition is specific, as Rhosin does not significantly affect the activity of other Rho family members like Cdc42 or Rac1.[2][6] The inhibition of RhoA/C activity by Rhosin has been shown to impact downstream signaling pathways, including the YAP pathway, which is crucial in mechanotransduction and cancer progression.[10] By inhibiting the RhoA/C-YAP pathway, Rhosin can suppress tumor cell metastasis.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 394.86 g/mol [6]), weigh out 0.39486 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[11]
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][6]
Applications in Research
This compound has been utilized in a variety of research applications to probe the function of RhoA GTPases.
| Application Area | Cell Lines/Model | Typical Concentrations/Doses | Observed Effects | Source |
| Cancer Research | MCF-7 (breast cancer) | 10-50 µM | Inhibition of mammosphere formation, migration, and invasion.[2][5] | [2][5] |
| B16BL6 (melanoma), 4T1 (breast cancer) | 1-100 µM (in vitro), 10-30 mg/kg (in vivo) | Inhibition of cell viability at high concentrations and suppression of lung metastasis.[7][10] | [7][10] | |
| Neuroscience | PC12 (pheochromocytoma) | 30 µM | Increased neurite outgrowth.[4][5] | [4][5] |
| Mouse model of depression | 40 mg/kg | Promotes stress resiliency and prevents social avoidance.[4][5] | [4][5] | |
| Cell Biology | NIH3T3 (fibroblasts) | 10-50 µM | Inhibition of RhoA activity and stress fiber formation.[2][6] | [2][6] |
Stability and Storage
Proper storage of this compound and its stock solutions is crucial to maintain its activity.
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | ≥ 3-4 years | [4][6] |
| Stock Solution in DMSO | -20°C | ~1 month | [1][6] |
| -80°C | ~6 months to 1 year | [1][6][9] |
It is strongly recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[6][9]
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in a research setting. By following these protocols and understanding the compound's properties, researchers can effectively utilize Rhosin as a specific inhibitor to investigate the multifaceted roles of RhoA GTPases in health and disease. Always refer to the manufacturer's specific instructions and safety data sheets for handling and disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Rho GTPases Inhibitors | Apoptosis | TargetMol [targetmol.com]
- 8. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 9. Rhosin | Rho | TargetMol [targetmol.com]
- 10. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Technical Support Center: Assessing Off-Target Effects of Rhosin Hydrochloride
Welcome to the technical support center for Rhosin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the potential off-target effects of this potent and specific inhibitor of the RhoA subfamily of GTPases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases, which includes RhoA and RhoC.[1][2][3][4] It functions by binding directly to RhoA, preventing its interaction with Guanine Nucleotide Exchange Factors (GEFs).[1][3] This inhibition of the GEF-RhoA interaction blocks the exchange of GDP for GTP, thereby keeping RhoA in its inactive state.[5]
Q2: What is the reported selectivity of this compound?
Rhosin has been shown to be specific for the RhoA subfamily and does not significantly interact with other members of the Rho GTPase family, such as Cdc42 or Rac1.[1][2][3][4] However, because it binds directly to RhoA to prevent GEF interaction, it is likely to inhibit the activation of RhoA by multiple GEFs.[5]
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad-panel screens (e.g., kinome scans) to definitively characterize the off-target profile of this compound against a large and diverse set of proteins. While its specificity against Cdc42 and Rac1 is documented, researchers should perform their own comprehensive selectivity profiling to identify potential off-target interactions relevant to their specific experimental system.
Q4: What are the recommended initial steps to assess the potential off-target effects of this compound in my experimental model?
To begin assessing off-target effects, we recommend a tiered approach:
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of Rhosin.
-
Biochemical Screening: Perform a broad biochemical screen, such as a kinase panel screen, to identify potential interactions with a large number of purified proteins.
-
Cell-Based Assays: Validate any potential off-targets identified in biochemical screens using cell-based assays that measure the activity of the putative off-target protein or pathway.
-
Phenotypic Rescue Experiments: If an off-target effect is suspected, attempt to rescue the observed phenotype by overexpressing the intended target (RhoA or RhoC) or by using a structurally unrelated inhibitor of the suspected off-target.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's on-target activity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Target | Assay Type |
| Kd | ~0.4 µM | RhoA | Cell-free assay |
| EC50 | ~30-50 µM | RhoA & p-MLC1 | MCF7 cell-derived mammospheres |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Experimental Protocols
Protocol 1: RhoA Activity Pulldown Assay
This protocol is used to measure the levels of active, GTP-bound RhoA in cell lysates.
Materials:
-
Rhotekin-RBD GST-fusion protein beads
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GDP and GTPγS
-
SDS-PAGE gels and Western blotting reagents
-
Anti-RhoA antibody
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in ice-cold Lysis/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize protein concentrations of the supernatants.
-
As positive and negative controls, incubate aliquots of lysate from untreated cells with 100 µM GTPγS or 1 mM GDP, respectively, for 15 minutes at 30°C.
-
Incubate 500 µg of protein from each sample with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-RhoA antibody.
-
Run a parallel Western blot with a fraction of the total cell lysate to determine the total RhoA levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent inhibition of RhoA activity | - this compound degradation- Suboptimal inhibitor concentration- Cell type variability | - Prepare fresh stock solutions of this compound regularly.- Perform a dose-response experiment to determine the optimal concentration for your cell type.- Ensure consistent cell culture conditions and passage numbers. |
| Observed phenotype does not correlate with RhoA inhibition | - Potential off-target effect- Indirect effect on the signaling pathway | - Perform a rescue experiment by overexpressing a constitutively active form of RhoA.- Test for the involvement of other pathways by using specific inhibitors for suspected off-target proteins.- Conduct a broad-panel screen (e.g., kinome scan) to identify potential off-targets. |
| High background in pulldown assays | - Insufficient washing- Non-specific binding to beads | - Increase the number of wash steps.- Pre-clear the lysate with GST beads before incubating with Rhotekin-RBD beads. |
| No RhoA signal in pulldown from GTPγS-loaded control | - Inactive Rhotekin-RBD beads- Low RhoA expression | - Test the activity of the beads with purified, GTPγS-loaded RhoA.- Confirm RhoA expression in your cell line by Western blot of total cell lysate. |
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid when using Rhosin hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Rhosin hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases.[1][2][3] It functions by binding directly to RhoA, thereby blocking its interaction with guanine nucleotide exchange factors (GEFs).[1][4] This inhibition prevents the exchange of GDP for GTP, keeping RhoA in its inactive state and consequently inhibiting downstream signaling pathways.[5] Notably, this compound does not significantly affect the activity of other Rho family members like Cdc42 or Rac1.[1][3]
Q2: What are the common research applications of this compound?
This compound is widely used in cancer biology and neuroscience research. In cancer studies, it has been shown to inhibit mammary sphere formation, suppress the invasion of mammary epithelial cells[2][5], and reduce lung metastasis in mouse models.[2][6] In neuroscience, it has been demonstrated to promote stress resiliency by enhancing neuronal plasticity and reducing hyperexcitability.[1][7]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in several organic solvents. For in vitro experiments, Dimethyl sulfoxide (DMSO) is commonly used.[2][8][9] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[8][9] For in vivo studies, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline.[2][10] It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[2]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years.[10] Stock solutions in DMSO can be stored at -80°C for up to one year.[2][10] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of RhoA activity in my cell-based assay.
-
Possible Cause 1: Suboptimal concentration. The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Possible Cause 2: Incorrect timing of treatment. The timing of this compound addition relative to stimulation can be critical.
-
Solution: Optimize the pre-incubation time with this compound before adding your stimulus. A common starting point is a 24-hour pre-incubation in serum-free media.[5]
-
-
Possible Cause 3: Degradation of GTP-bound RhoA during sample preparation. The active, GTP-bound form of RhoA is labile and can be quickly hydrolyzed to the inactive GDP-bound form.
-
Solution: Work quickly and keep samples on ice or at 4°C throughout the lysis and RhoA activation assay procedure to minimize hydrolysis.
-
Problem 2: My this compound solution appears cloudy or precipitated.
-
Possible Cause 1: Poor solubility in the chosen solvent. While soluble in DMSO, high concentrations or the presence of moisture can lead to precipitation.[2]
-
Possible Cause 2: Exceeded solubility limit. Attempting to make a stock solution at too high a concentration can lead to precipitation.
Problem 3: Observed cytotoxicity in my cell cultures.
-
Possible Cause: High concentration of this compound. At high concentrations (e.g., 100 µM), this compound can induce cell death in some cell lines.[6]
-
Solution: Determine the cytotoxic threshold for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). Use the lowest effective concentration that inhibits RhoA activity without causing significant cell death. Studies have shown that concentrations between 1-50 µM are generally not cytotoxic.[6]
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 39.49 - 100 | 100 - 253.25 | [2][4][10] |
| DMF | 10 | ~25.3 | [8][9] |
| Water | 7.9 (with gentle warming) | 20 | [4] |
| Ethanol | 5 | ~12.6 | [8][9] |
Table 2: In Vitro and In Vivo Experimental Parameters
| Parameter | In Vitro | In Vivo | Reference(s) |
| Effective Concentration/Dosage | 10 - 50 µM | 10 - 40 mg/kg | [1][5][8][12] |
| Vehicle | DMSO | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2][10] |
| Administration Route | - | Intraperitoneal (i.p.) injection | [1][12] |
Experimental Protocols
Key Experiment: RhoA Activity Pull-Down Assay
This protocol is a generalized procedure for determining the levels of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Stimulating agent (e.g., serum, LPA)
-
Ice-cold PBS
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, 10 mM MgCl2, 2 mM NaF, protease inhibitors)
-
Rhotekin-RBD agarose beads
-
2x SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Starve cells in serum-free medium for 24 hours, including the desired concentration of this compound during the starvation period.
-
Cell Stimulation: Stimulate the cells with the appropriate agonist (e.g., 10% FBS for 15 minutes).[12]
-
Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Clarification: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration. Normalize the protein concentration for all samples.
-
Pull-Down of Active RhoA:
-
Take an aliquot of the lysate for total RhoA analysis (input control).
-
To the remaining lysate, add Rhotekin-RBD agarose beads.
-
Incubate at 4°C with gentle rotation for 1 hour.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Lysis Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 2x SDS-PAGE sample buffer.
-
Western Blotting: Boil the samples for 5 minutes, centrifuge briefly, and load the supernatant onto an SDS-PAGE gel, along with the input control. Perform standard Western blotting using an anti-RhoA antibody to detect the pulled-down active RhoA and the total RhoA in the input.
Visualizations
Caption: RhoA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing RhoA activity using a pull-down assay.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Identification of Rho GEF and RhoA Activation by Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Rhosin Hydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Rhosin hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering a systematic approach to identify the cause and find a solution.
Issue 1: Unexpected Changes in Cell Morphology or Viability
Question: After treating my cells with this compound, I observed unexpected changes in cell morphology, such as excessive rounding or detachment, and a significant decrease in cell viability, which was not the intended outcome of my experiment. What could be the cause and how can I fix it?
Possible Causes and Troubleshooting Steps:
-
High Concentration of this compound: While Rhosin is designed to inhibit RhoA signaling, high concentrations can lead to off-target effects or cytotoxicity. The effective concentration of Rhosin can vary between cell lines. For instance, while concentrations around 30-50 µM are effective in MCF7 cells, this might be too high for more sensitive cell lines.[1][2]
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1 µM) and titrate up to the recommended concentrations (e.g., 50 µM).[3] Monitor both the desired inhibitory effect and cell viability using methods like MTT or trypan blue exclusion assays.
-
-
Solvent Toxicity: this compound is often dissolved in DMSO.[4][5] High concentrations of the solvent can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of solvent without this compound) to distinguish between the effects of the inhibitor and the solvent.
-
-
Induction of Apoptosis: this compound has been shown to induce cell apoptosis.[1][2][4] The observed decrease in viability might be a direct, on-target effect of RhoA inhibition in your specific cell model.
-
Recommendation: To confirm if apoptosis is being induced, perform assays such as Annexin V/PI staining or a caspase activity assay. If apoptosis is an expected outcome of RhoA inhibition in your system, this would be a valid result. If not, consider using a lower concentration of Rhosin or a shorter treatment duration.
-
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity with Rhosin.
Issue 2: Lack of Expected Phenotypic Effect
Question: I am using this compound to inhibit cell migration, but I am not observing any significant difference compared to my control group. What are the possible reasons for this?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit RhoA in your specific cell line and experimental conditions.
-
Recommendation: As mentioned previously, perform a dose-response experiment to find the optimal concentration. Additionally, confirm the activity of your Rhosin stock.
-
-
Incorrect Timing of Treatment: The timing and duration of Rhosin treatment are critical. For acute processes like cell migration, pre-incubation with the inhibitor is often necessary.
-
Recommendation: Review your experimental protocol. For migration assays, it is common to pre-incubate the cells with this compound for a specific period (e.g., 15 minutes to 24 hours) before initiating the migration stimulus.[4]
-
-
Rhosin Inactivity: Improper storage or handling of this compound can lead to its degradation.
-
Dominant Parallel Signaling Pathways: The cellular process you are studying may be regulated by multiple signaling pathways that can compensate for the inhibition of RhoA.
-
Recommendation: Investigate the literature for parallel pathways that might be active in your cell model. It's possible that inhibiting RhoA alone is not sufficient to produce the desired phenotype. For example, Rac1 and Cdc42 are other members of the Rho GTPase family that regulate the cytoskeleton.[6] Rhosin is specific for the RhoA subfamily and does not inhibit Rac1 or Cdc42.[1][4]
-
-
Confirmation of RhoA Inhibition: It is crucial to biochemically confirm that Rhosin is inhibiting RhoA activity in your experimental setup.
-
Recommendation: Perform a RhoA activity pull-down assay using a GST-Rhotekin-RBD fusion protein to specifically pull down the active, GTP-bound form of RhoA. A successful experiment will show a decrease in active RhoA in Rhosin-treated cells compared to control cells.
-
Logical Flow for Investigating Lack of Effect
Caption: Logic diagram for troubleshooting a lack of phenotypic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases.[1][2][4] It functions by binding to RhoA and inhibiting the interaction between RhoA and its guanine nucleotide exchange factors (GEFs).[1][2][3] This prevents the exchange of GDP for GTP, thus keeping RhoA in its inactive state.[7]
RhoA Signaling Pathway and Rhosin Inhibition
Caption: Simplified RhoA signaling pathway and the inhibitory action of Rhosin.
Q2: Is this compound specific for RhoA?
Yes, this compound is reported to be specific for the RhoA subfamily (including RhoA and RhoC) and does not significantly interact with other Rho GTPases like Cdc42 or Rac1.[1][2][4][8]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[5] For cell-based assays, DMSO is commonly used.[4] It is recommended to prepare a concentrated stock solution (e.g., 10-25 mM), aliquot it into single-use volumes, and store it at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1][2][9]
| Solvent | Approximate Solubility |
| DMSO | ~5 mg/mL[5] |
| Ethanol | ~5 mg/mL[5] |
| DMF | ~10 mg/mL[5] |
Q4: What are the known downstream effects of this compound treatment?
Inhibition of RhoA by Rhosin has been shown to lead to several downstream effects, including:
-
Disruption of the actin cytoskeleton: This leads to a reduction in stress fibers and focal adhesions.[7]
-
Inhibition of cell migration and invasion: This has been observed in various cancer cell lines, including breast cancer and melanoma.[4][8][10][11]
-
Induction of apoptosis: As mentioned earlier, Rhosin can induce programmed cell death.[1][2][4]
-
Suppression of the YAP pathway: Rhosin can inhibit the nuclear localization of YAP, a key transcriptional regulator involved in cell proliferation and survival.[11][12]
-
Induction of neurite outgrowth: In neuronal cells like PC12, Rhosin can promote neurite outgrowth, especially in synergy with Nerve Growth Factor (NGF).[4][8][10]
Q5: Are there any known off-target effects of this compound?
While Rhosin is considered a specific inhibitor of the RhoA subfamily, it's important to acknowledge that no inhibitor is perfectly specific. At high concentrations, the risk of off-target effects increases. One study noted that Rhosin did not affect the activation of ERK1/2, Akt, or NF-κB in B16BL6 and 4T1 cells, suggesting some level of specificity against these pathways.[11][12] However, researchers should always interpret their results with caution and, where possible, use complementary methods to validate their findings, such as using a secondary inhibitor with a different mechanism of action or genetic approaches like siRNA-mediated knockdown of RhoA.
Experimental Protocols
Protocol: RhoA Activity Pull-Down Assay
This protocol is for determining the level of active, GTP-bound RhoA in cell lysates.
Materials:
-
GST-Rhotekin-RBD (Rho-binding domain) beads
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-RhoA antibody
Procedure:
-
Cell Treatment: Plate and treat your cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control (e.g., serum stimulation) if applicable.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with ice-cold Lysis/Wash Buffer.
-
Clarify Lysate: Scrape the cells and centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Normalize Protein Concentration: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration with Lysis/Wash Buffer. Reserve a small aliquot of each sample to run as a "Total RhoA" input control.
-
Pull-Down of Active RhoA: Add an equal amount of GST-Rhotekin-RBD beads to each normalized lysate.
-
Incubation: Incubate the samples on a rotator for 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with Lysis/Wash Buffer.
-
Elution: After the final wash, remove all supernatant and add 2x Laemmli sample buffer to the beads. Boil the samples for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Resolve the eluted proteins and the "Total RhoA" input controls by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-RhoA antibody.
-
Analysis: Quantify the band intensity for the pull-down samples. A decrease in the band intensity in the Rhosin-treated samples compared to the control indicates successful inhibition of RhoA. The "Total RhoA" lanes confirm that equal amounts of protein were loaded.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Rho GTPases Inhibitor | AmBeed.com [ambeed.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal incubation time for Rhosin hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Rhosin hydrochloride in their experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on RhoA activity or downstream signaling. | Insufficient Incubation Time: The duration of treatment may not be long enough for Rhosin to inhibit RhoA signaling effectively. | Depending on the cell type and the specific assay, incubation times may need to be optimized. For example, while 24 hours is a common starting point for migration assays, neurite outgrowth experiments in PC12 cells may require up to 72 hours of incubation.[1] Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific experimental setup. |
| Suboptimal Concentration: The concentration of this compound may be too low to achieve effective inhibition. | The effective concentration of Rhosin can vary between cell lines. Dose-response experiments are recommended to determine the optimal concentration. A starting range of 10-50 µM is often effective.[2] For instance, in MCF7 cell-derived mammospheres, the EC50 is approximately 30-50 µM.[3] | |
| Poor Cell Permeability in Specific Cell Line: While generally cell-permeable, uptake can vary. | Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. If permeability issues are suspected, consider using a positive control for RhoA inhibition to validate the experimental system. | |
| Compound Degradation: Improper storage or handling can lead to reduced activity. | Store this compound as a powder at -20°C. Once dissolved, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment. | |
| High Cell Toxicity or Death Observed. | Concentration is too High: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity. | Perform a dose-response experiment to determine the highest non-toxic concentration. For example, in B16BL6 and 4T1 cells, cytotoxicity was observed at 100 µM, while concentrations up to 50 µM were not cytotoxic.[2] In HEp-2 cells, minimal cytotoxicity was observed even at 40 µM.[3] |
| Prolonged Incubation: Continuous exposure to the inhibitor, even at a non-toxic concentration, may eventually impact cell viability. | If long-term inhibition is required, consider a washout experiment to assess if the toxic effects are reversible. It has been shown that the inhibitory effects of Rhosin can be reversed after washing it out of the cell culture.[4] | |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. | |
| Variability in Experimental Results. | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Standardize all cell culture parameters, including seeding density, passage number, and serum conditions. Starving cells in serum-free medium before Rhosin treatment can help synchronize the cell population. |
| Incomplete Dissolution of this compound: The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure complete dissolution of the powder in the appropriate solvent before preparing working solutions. Gentle warming may aid in dissolving the compound in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases.[5] It functions by binding to RhoA and preventing its interaction with Guanine Nucleotide Exchange Factors (GEFs).[1] This inhibition is specific to RhoA and does not affect the activity of other Rho family members like Cdc42 or Rac1.[1]
Q2: What is a typical starting concentration and incubation time for a cell-based assay?
A2: A common starting point is a concentration range of 10-50 µM with an incubation time of 24 hours.[2][5] However, the optimal conditions are highly dependent on the cell type and the specific biological process being investigated. For example, inhibition of MCF7 cell migration has been observed after 24 hours of treatment, while induction of neurite outgrowth in PC12 cells may require 72 hours.[1] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. To prepare a stock solution, dissolve the solid in an organic solvent such as DMSO.[6] It is advisable to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles and store them at -80°C. For experimental use, the stock solution should be diluted to the final desired concentration in cell culture medium.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: As this compound inhibits RhoA, which is a key regulator of the actin cytoskeleton, you can expect to see changes in cell morphology related to actin stress fibers.[7][8] Treatment with Rhosin can lead to a reduction in the formation of stress fibers and focal adhesions.[1] In MDA-MB-231 cells, for example, a significant decrease in stress fibers was observed after treatment.[7]
Q5: Is the effect of this compound reversible?
A5: Yes, the inhibitory effect of this compound on cells has been shown to be reversible. Washing the compound out of the cell culture can reverse its effects on the actin cytoskeleton and focal adhesion formation.[4]
Experimental Protocols
Detailed Methodology: Cell Migration (Wound Healing) Assay
This protocol provides a general framework for assessing the effect of this compound on cell migration.
-
Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.
-
Serum Starvation (Optional): To synchronize the cells, you can serum-starve them for 12-24 hours prior to the experiment.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch in the confluent cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 10, 25, 50 µM) or a vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same fields at various time points (e.g., 6, 12, 24 hours) to monitor the closure of the scratch.
-
Analysis: Measure the area of the scratch at each time point for both treated and control wells. The rate of cell migration can be calculated by the change in the open area over time. A significant decrease in the rate of wound closure in the Rhosin-treated wells compared to the control indicates an inhibitory effect on cell migration.
Visualizations
Caption: A general workflow for experiments using this compound.
Caption: Signaling pathway showing Rhosin's inhibitory action on RhoA.
Caption: A decision tree for troubleshooting experiments with no observed effect.
References
- 1. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhosin Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rhosin hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
1. Solubility and Stock Solution Preparation
-
Q: How do I dissolve this compound and prepare a stock solution?
-
A: this compound is soluble in several organic solvents. For a stock solution, dissolve it in DMSO, DMF, or ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] To aid dissolution, sonication can be used.[2] For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
-
-
Q: What are the recommended storage conditions for this compound powder and stock solutions?
2. Experimental Design and Controls
-
Q: What is the recommended working concentration for this compound?
-
A: The optimal concentration depends on the cell type and experimental endpoint. In vitro studies have shown effective concentrations ranging from 10 µM to 50 µM.[1][3] For example, it inhibits RhoA activity at 10 and 30 µM and induces neurite outgrowth at 30 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
-
Q: What are appropriate positive and negative controls for my experiment?
-
A:
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) is essential to account for any solvent effects.
-
Positive Control (for RhoA inhibition): A known activator of RhoA signaling (e.g., serum stimulation after starvation) can be used to confirm that the pathway is active in your system.[3] For some experiments, a constitutively active RhoA mutant could serve as a control to show that Rhosin's effect is upstream of active RhoA.[4]
-
Positive Control (for cellular phenotype): If studying a specific cellular effect, a known inhibitor of that process can be used as a positive control.
-
-
-
Q: Is this compound specific for RhoA? What about off-target effects?
-
A: this compound is reported to be a specific inhibitor of the RhoA subfamily (RhoA and RhoC) of Rho GTPases.[3][4][5] It does not appear to affect the activity of other Rho family members like Cdc42 or Rac1.[3][4] However, as with any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects.
-
3. Troubleshooting Common Issues
-
Q: I am not observing any effect of this compound in my experiment. What could be the reason?
-
A:
-
Incorrect Concentration: You may need to optimize the concentration. Perform a dose-response curve to find the optimal concentration for your cell line and assay.
-
Compound Instability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Cellular Responsiveness: Confirm that the RhoA pathway is active and relevant to the phenotype you are studying in your cell line. You can check for RhoA activation using a pull-down assay. Some cell lines may become unresponsive after prolonged passaging.[6]
-
Experimental Timing: The incubation time with this compound may need to be optimized. Some effects may require longer or shorter exposure times.
-
-
-
Q: I am observing cytotoxicity in my experiments. How can I mitigate this?
-
A: While this compound generally exhibits low cytotoxicity at effective concentrations, high concentrations can induce apoptosis.[5] A study showed that at 100 μM, Rhosin induced cell death in B16BL6 and 4T1 cells.[7] If you observe significant cell death, consider the following:
-
Lower the Concentration: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold in your cell line and use a concentration well below this limit.[8]
-
Reduce Incubation Time: Shorter treatment durations may be sufficient to inhibit RhoA signaling without causing significant cell death.
-
Check Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.
-
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | ~0.4 µM | Binding to RhoA | [3][5] |
| IC50 | 6.33 µM | RhoA-specific small molecule Rho-GTPase inhibitor | [9] |
| EC50 | ~30-50 µM | Reduction of RhoA and p-MLC1 activities in MCF7 mammospheres | [5] |
Experimental Protocols
1. RhoA Activity Pull-Down Assay
This protocol is a general guideline for assessing the effect of this compound on RhoA activity.
Materials:
-
Cells of interest
-
This compound
-
Serum-free and complete culture media
-
Ice-cold PBS
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 100 mM NaCl, 1% Triton X-100, 10 mM MgCl2, with protease inhibitors)[3]
-
Rhotekin-RBD agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-RhoA antibody
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Serum-starve the cells for 24 hours in the presence or absence of the desired concentration of this compound.[3]
-
Stimulation: Stimulate the cells with a RhoA activator (e.g., 10% fetal bovine serum) for 15 minutes.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[10]
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down: Incubate equal amounts of protein with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.[10]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.[10]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active (GTP-bound) RhoA. Also, run a Western blot on the total cell lysates to determine the total RhoA levels as a loading control.
2. Cell Migration (Boyden Chamber) Assay
This protocol outlines a general procedure to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
This compound
-
Transwell inserts (select pore size appropriate for your cells)
-
Serum-free and complete culture media
-
Chemoattractant (e.g., FBS or a specific growth factor)
-
Fixing and staining reagents (e.g., glutaraldehyde and crystal violet)[11]
Procedure:
-
Cell Preparation: Culture cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Assay Setup: Add a chemoattractant to the lower chamber of the transwell plate. Place the transwell insert into the well.[11]
-
Cell Seeding: Seed the prepared cells into the upper chamber of the transwell insert.[11]
-
Incubation: Incubate the plate at 37°C for a duration that allows for cell migration (this will need to be optimized for your cell type, typically 16-48 hours).[11]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative and then stain with a dye like crystal violet.[11]
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Visualizations
Caption: RhoA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rhosin - Immunomart [immunomart.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. pharm.ucsf.edu [pharm.ucsf.edu]
Validation & Comparative
Validating RhoA Inhibition: A Comparative Guide to Rhosin Hydrochloride and RhoA siRNA
For researchers, scientists, and drug development professionals, the specific and efficient inhibition of RhoA signaling is crucial for investigating its role in various cellular processes, including cell migration, proliferation, and cytoskeletal dynamics. This guide provides an objective comparison of two widely used methods for RhoA inhibition: the small molecule inhibitor Rhosin hydrochloride and RhoA-specific small interfering RNA (siRNA). We present supporting experimental data, detailed protocols, and visual aids to assist in selecting the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Approaches
This compound and RhoA siRNA employ fundamentally different strategies to abrogate RhoA function. This compound is a potent and specific small molecule inhibitor that directly targets the interaction between RhoA and its guanine nucleotide exchange factors (GEFs).[1][2] By binding to RhoA, Rhosin prevents the GEF-mediated exchange of GDP for GTP, thereby locking RhoA in an inactive state.[1][2] In contrast, RhoA siRNA operates at the genetic level. It is a double-stranded RNA molecule that, upon introduction into a cell, triggers the RNA interference (RNAi) pathway, leading to the specific degradation of RhoA messenger RNA (mRNA).[3][4] This prevents the synthesis of new RhoA protein, resulting in a transient "knockdown" of its expression.
Head-to-Head Comparison: Efficacy in Functional Assays
To objectively compare the efficacy of this compound and RhoA siRNA, we have summarized key quantitative data from studies investigating their effects on fundamental cellular processes regulated by RhoA: cell proliferation and migration.
Inhibition of Cell Proliferation
| Inhibitor | Cell Line | Assay | Effective Concentration / Knockdown | Observed Effect | Reference |
| This compound | MCF7 (Breast Cancer) | Mammosphere Formation | EC50: ~30-50 µM | Dose-dependent reduction in number and size of mammospheres | [5] |
| RhoA siRNA | Gastric MGC-803 Cells | CCK-8 Assay | Not specified | Significant decrease in cell proliferation | [4] |
| RhoA siRNA | SGC7901 (Gastric Cancer) | MTT Assay | Not specified | Significant inhibition of cell growth | [6] |
Inhibition of Cell Migration
| Inhibitor | Cell Line | Assay | Effective Concentration / Knockdown | Observed Effect | Reference |
| This compound | B16BL6 (Melanoma), 4T1 (Breast Cancer) | Transwell Migration | 1-50 µM | Inhibition of SDF-1-induced cell migration | [3] |
| RhoA siRNA | B16BL6 (Melanoma) | Transwell Migration | Not specified | Suppression of SDF-1-induced cell migration | [3] |
| RhoA siRNA | PC3 (Prostate Cancer) | Transwell Invasion | Not specified | Increased invasion (due to altered migration phenotype) | [7] |
| RhoA siRNA | Gastric MGC-803 Cells | Scratch Assay | Not specified | Significantly decreased cell migration | [4] |
Note: A direct quantitative comparison of potency (e.g., IC50 or EC50) between a small molecule inhibitor and a gene silencing tool is challenging due to their different mechanisms of action and experimental parameters. The effectiveness of siRNA is typically measured by the percentage of protein or mRNA knockdown, which can vary depending on transfection efficiency and siRNA sequence.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the RhoA signaling pathway, the distinct mechanisms of this compound and RhoA siRNA, and a typical experimental workflow for validation.
References
- 1. RhoA, RhoB and RhoC have different roles in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rhosin Suppressed Tumor Cell Metastasis through Inhibition of Rho/YAP Pathway and Expression of RHAMM and CXCR4 in Melanoma and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of RhoA gene silencing on proliferation and migration of gastric MGC-803 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhoA and RhoC -siRNA inhibit the proliferation and invasiveness activity of human gastric carcinoma by Rho/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA and RhoC have distinct roles in migration and invasion by acting through different targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the RhoA Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting the RhoA signaling pathway. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
The RhoA Signaling Pathway
The Ras homolog family member A (RhoA) is a small GTPase that acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis.[1] In its active state, RhoA interacts with downstream effectors, most notably Rho-associated coiled-coil containing protein kinase (ROCK), to regulate a multitude of cellular processes including cytoskeleton organization, cell migration, proliferation, and apoptosis.[1] Dysregulation of the RhoA pathway is implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2]
Caption: The RhoA signaling cascade.
Comparison of Small Molecule Inhibitors
The following table summarizes the quantitative data for a selection of small molecule inhibitors targeting different components of the RhoA pathway.
| Inhibitor | Target | Mechanism of Action | IC50 / Ki / Kd | Reference(s) |
| Rhosin | RhoA | Binds to RhoA and inhibits its interaction with GEFs. | Kd: ~0.4 µM | [3][4] |
| EC50 (cellular): ~30-50 µM for RhoA activity | [3] | |||
| IC50: 6.33 µM | [5] | |||
| Y-27632 | ROCK1, ROCK2 | ATP-competitive inhibitor of ROCK kinases. | Ki: 140 nM (ROCK1) | [6] |
| IC50: 140-220 nM (ROCK1 & ROCK2) | [6] | |||
| Ki: 220 nM (ROCK-I), 300 nM (ROCK-II) | [7] | |||
| Fasudil (HA-1077) | ROCK1, ROCK2 | ATP-competitive inhibitor of ROCK kinases. | Ki: 0.33 µM (ROCK1) | |
| IC50: 0.158 µM (ROCK2) | ||||
| IC50: 1.9 µM (ROCK2) | ||||
| IC50: 10.7 µM (ROCK) | [5][6] | |||
| DC-Rhoin | RhoA | Covalently binds to Cys107 of RhoA, allosterically inhibiting its activation by GEFs. | IC50: 2.94 ± 0.34 µM for GDP/GTP exchange | |
| DC-Rhoin04 | Rho family | Covalently binds to a conserved cysteine, inhibiting GEF interaction. | IC50: ~3 µM for RhoA nucleotide exchange |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Experimental Workflow: Inhibitor Screening
Caption: A typical workflow for screening RhoA pathway inhibitors.
GEF-mediated GDP/GTP Exchange Assay (Fluorescence-based)
This assay measures the ability of a Guanine Nucleotide Exchange Factor (GEF) to catalyze the exchange of GDP for GTP on RhoA. The assay relies on the change in fluorescence of a GDP analog, such as BODIPY-FL-GDP, upon its release from RhoA.
Materials:
-
Purified recombinant RhoA protein
-
Purified recombinant RhoGEF protein (e.g., LARG, DBL)
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP solution
-
Exchange Buffer: 20 mM HEPES (pH 7.25), 150 mM KCl, 5% glycerol, 1 mM DTT, 0.01% Triton X-100
-
EDTA solution (2 mM final concentration for loading)
-
MgCl₂ solution (30 mM final concentration to stop loading)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Loading RhoA with BODIPY-FL-GDP:
-
In a microfuge tube protected from light, mix RhoA protein (e.g., 12.8 µM final concentration) with BODIPY-FL-GDP (e.g., 3.2 µM final concentration) in Exchange Buffer.
-
Add EDTA to a final concentration of 2 mM to facilitate nucleotide exchange.
-
Incubate at room temperature for 1 hour, protected from light.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 30 mM.
-
-
Performing the Exchange Assay:
-
In the wells of a black microplate, add the BODIPY-FL-GDP-loaded RhoA.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
Initiate the exchange reaction by adding a saturating concentration of non-fluorescent GTP (e.g., 100 µM).
-
Immediately after adding GTP, add the RhoGEF protein to catalyze the exchange.
-
Measure the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission ~485/520 nm for BODIPY-FL). The rate of fluorescence decrease is proportional to the GEF activity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentration to determine the IC50 value.
-
Cell Lysis using RIPA Buffer for Western Blot Analysis
This protocol describes the preparation of whole-cell lysates for subsequent analysis of protein levels, such as phosphorylated Myosin Light Chain (p-MLC).
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and phosphatase inhibitor cocktails (add fresh to RIPA buffer before use)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Cell Harvesting (for adherent cells):
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the dish (e.g., 200-500 µL for a 100 mm dish).
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis:
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
To shear DNA and reduce viscosity, sonicate the lysate on ice (e.g., three 10-second pulses).
-
-
Clarification of Lysate:
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Western Blot:
-
Mix an aliquot of the lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE or can be stored at -20°C.
-
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This protocol is for the detection of the phosphorylated form of Myosin Light Chain, a downstream target of the RhoA/ROCK pathway, as a measure of pathway activity.
Materials:
-
Cell lysates prepared as described above
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibody: anti-phospho-MLC (specific to the phosphorylated site, e.g., Thr18/Ser19)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Total MLC antibody (for loading control)
-
TBST wash buffer
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Run the gel according to standard procedures to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-p-MLC antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped of the bound antibodies and re-probed with an antibody against total MLC to confirm equal protein loading.
-
This guide provides a foundational comparison of several small molecule inhibitors of the RhoA pathway and detailed protocols for their evaluation. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental systems.
References
- 1. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Identification of Rho GEF and RhoA Activation by Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhosin Hydrochloride and Other GEF Inhibitors for Researchers
A deep dive into the specifics of Rhosin hydrochloride and a comparative look at other prominent GEF inhibitors, providing researchers with the data and protocols needed for informed decisions in drug discovery and cellular research.
This guide offers a detailed comparative analysis of this compound and other selected Guanine Nucleotide Exchange Factor (GEF) inhibitors. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms, potency, and specificity. The information is presented to facilitate the selection of the most appropriate inhibitor for specific research needs, supported by experimental data and detailed protocols.
Performance Comparison of GEF Inhibitors
The efficacy and specificity of GEF inhibitors are critical for their application in research and potential therapeutic development. This section provides a quantitative comparison of this compound with other well-characterized GEF inhibitors. The data presented below has been compiled from various studies to offer a snapshot of their relative performance.
| Inhibitor | Target GTPase | Direct Target | Potency (Kd / IC50) | Specificity Notes |
| This compound | RhoA | RhoA GTPase | Kd: ~0.4 µM[1][2][3][4][5] | Highly specific for the RhoA subfamily (RhoA, RhoC); does not interact with Cdc42 or Rac1.[1][2][3][4][5] |
| Y16 | RhoA | LARG (a RhoGEF) | Kd: ~76-80 nM[6][7][8] | Specific for LARG and related G-protein-coupled RhoGEFs; no detectable effect on other Dbl family RhoGEFs or Rho effectors.[6][7][8] |
| NSC23766 | Rac1 | Rac1 GTPase | IC50: ~50 µM[9][10][11][12][13][14] | Specific for Rac1; does not inhibit RhoA or Cdc42.[9][10][11][12][13][14] |
| ITX3 | Rac1 (via TrioN) | TrioN (a Rac1 GEF) | IC50: 76 µM[1][7][15][16][17] | Specific inhibitor of the N-terminal GEF domain of Trio (TrioN).[1][7][15][16][17] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of a drug's potency. A lower value generally signifies a higher potency. The experimental conditions under which these values were determined can vary between studies.
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the signaling pathway of RhoA activation and the distinct mechanisms by which this compound and Y16 inhibit this process.
Synergistic Inhibition
Interestingly, studies have shown that this compound and Y16 can act synergistically to inhibit the interaction between LARG and RhoA.[6][7][8][15][18] This is because they target different components of the protein-protein interface—Rhosin binds to RhoA, while Y16 binds to the GEF. This dual-targeting strategy can lead to a more potent inhibition of RhoA signaling at lower concentrations of each inhibitor.[15][18]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are summarized methodologies for key assays used to characterize GEF inhibitors.
Guanine Nucleotide Exchange Factor (GEF) Assay (Fluorescence-based)
This assay measures the ability of a GEF to catalyze the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP or BODIPY-FL-GDP) on a GTPase. Inhibition of this process by a compound can be quantified.
Principle: The fluorescence of mant-GTP or BODIPY-FL-GDP increases upon binding to a GTPase. The rate of this fluorescence increase is proportional to the GEF activity.
General Protocol:
-
Protein Purification: Purify the recombinant GTPase (e.g., RhoA) and the GEF of interest (e.g., LARG).
-
Reaction Mixture: Prepare a reaction buffer containing the purified GTPase and the fluorescent GTP analog.
-
Initiate Reaction: Add the purified GEF to the reaction mixture to initiate the nucleotide exchange. In inhibitor studies, pre-incubate the GTPase or GEF with the inhibitor before adding the other components.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of the reaction. Compare the rates in the presence and absence of the inhibitor to determine the IC50 value.[9][14][19][20]
G-LISA™ RhoA Activation Assay (Colorimetric or Luminescence-based)
This is a quantitative ELISA-based assay to measure the amount of active, GTP-bound RhoA in cell lysates.
Principle: A 96-well plate is coated with a Rho-GTP-binding protein. Active RhoA from the cell lysate will bind to the coated wells. The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
General Protocol:
-
Cell Lysis: Lyse cells under conditions that preserve the GTP-bound state of RhoA.
-
Binding: Add the cell lysate to the wells of the G-LISA™ plate and incubate to allow the active RhoA to bind.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add a primary antibody specific for RhoA.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to HRP.
-
Detection: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
Quantification: The signal intensity is proportional to the amount of active RhoA in the sample.[21]
In Vitro Complex Formation Assay (GST Pull-Down)
This assay is used to determine the direct interaction between a GEF and a GTPase and to test the ability of an inhibitor to disrupt this interaction.
Principle: A GST-tagged "bait" protein (e.g., GST-RhoA) is immobilized on glutathione-agarose beads. A "prey" protein (e.g., the catalytic domain of a GEF) is incubated with the beads. If the proteins interact, the prey protein will be "pulled down" with the bait.
General Protocol:
-
Protein Expression and Purification: Express and purify the GST-tagged bait protein and the prey protein.
-
Binding: Incubate the purified GST-tagged bait protein with glutathione-agarose beads to immobilize it.
-
Incubation with Prey: Add the prey protein to the beads and incubate to allow for interaction. For inhibitor studies, the inhibitor can be added at this step.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the bait and prey proteins to confirm their interaction and the effect of the inhibitor.[22][23][24][25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Small-molecule inhibitors targeting G-protein-coupled Rho guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. NSC 23766 | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 11. Rac1 as a Target to Treat Dysfunctions and Cancer of the Bladder | MDPI [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 14. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP [en.bio-protocol.org]
- 17. Small chemical compounds Y16 and Rhosin can inhibit calcium sensitization pathway in vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sc.edu [sc.edu]
- 21. Identification of Rho GEF and RhoA Activation by Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 23. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Rhosin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rhosin hydrochloride, a potent and specific inhibitor of RhoA subfamily Rho GTPases. Adherence to these procedural steps will minimize risk and ensure operational integrity.
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
This necessitates stringent safety protocols to protect laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This equipment should be used in conjunction with standard laboratory safety practices.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye & Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified |
| Face Shield | Required when there is a splash hazard | |
| Skin & Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | Respirator | NIOSH-approved, required when ventilation is inadequate or for spill cleanup |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contact: Do not ingest, inhale, or allow contact with skin, eyes, or clothing.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]
-
Static Discharge: Take precautionary measures against static discharge.[1]
Storage:
-
Temperature: Store at -20°C for long-term stability (≥4 years).[2]
-
Container: Keep container tightly sealed.
-
Environment: Store in a dry, well-ventilated place.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with running water for several minutes. If irritation persists, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: If symptoms persist after swallowing, consult a doctor.[1]
Spill Response Workflow
A prompt and correct response to a spill is critical to containing the hazard. The following diagram outlines the procedural flow for managing a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
